molecular formula C11H11BrF3NO B1402000 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine CAS No. 1373522-70-3

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Número de catálogo: B1402000
Número CAS: 1373522-70-3
Peso molecular: 310.11 g/mol
Clave InChI: KTPVMSUPLNPGHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (CAS 892502-13-5) is a high-purity chemical building block supplied with a certified purity of 97% . This compound features a morpholine moiety attached to a bromo- and trifluoromethyl-substituted phenyl ring, a structure of significant interest in advanced chemical synthesis and drug discovery. The molecular formula is C 11 H 11 BrF 3 NO and it has a molecular weight of 310.11 g/mol . This compound is valued as a key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries. The presence of the trifluoromethyl group is especially relevant, as it is a common pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity in drug candidates . Research into related bromo-heterocyclic analogues has demonstrated their potential as potent tyrosine kinase inhibitors, suggesting the value of this compound in the synthesis and evaluation of targeted cancer therapies . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, it may be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation . Researchers should wear appropriate protective equipment and consult the Safety Data Sheet for detailed handling instructions.

Propiedades

IUPAC Name

4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPVMSUPLNPGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine CAS number and identifiers

[1]

Part 1: Executive Summary & Chemical Identity

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a disubstituted phenyl-morpholine scaffold characterized by the presence of a trifluoromethyl (

  • Ortho-

    
    :  Induces an out-of-plane twist of the morpholine ring relative to the phenyl plane, reducing planarity and improving solubility/metabolic stability (metabolic blocking).
    
  • Para-Bromo: Serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles.

Chemical Identifiers[2][3][4][5][6][7][8][9][10]
ParameterValue
IUPAC Name 4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine
Common Name N-(4-Bromo-2-trifluoromethylphenyl)morpholine
CAS Number 1000339-51-0 (Note: Isomer specific; distinct from 2-Br isomer 892502-13-5)
Molecular Formula

Molecular Weight 310.11 g/mol
SMILES FC(F)(F)C1=C(N2CCOCC2)C=CC(Br)=C1
InChIKey Unique identifier dependent on isomer conformation (e.g., AGOXTIRRUBMZKH...)

Critical Isomer Note: Researchers must distinguish this compound from its isomer, 4-(2-bromo-4-(trifluoromethyl)phenyl)morpholine (CAS 892502-13-5). The position of the

Part 2: Synthesis & Experimental Protocols

Two primary routes exist for synthesizing this scaffold.[1] Method A is preferred for high-throughput synthesis due to milder conditions and higher yields. Method B is a classical cyclization route used when the aniline precursor is more readily available.

Method A: Nucleophilic Aromatic Substitution ( ) (Preferred)

This method utilizes the strong electron-withdrawing nature of the ortho-

Reagents:

  • Substrate: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene [CAS: 142808-15-9]

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: DMSO or DMF (Polar aprotic is essential)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add

    
     (2.0 equiv) followed by Morpholine (1.2 equiv).
    
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] The starting material (F-benzene) should disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil or low-melting solid.
    
Method B: Aniline Cyclization (Bis-alkylation)

Used when the fluorinated precursor is unavailable.

Reagents:

  • Substrate: 4-Bromo-2-(trifluoromethyl)aniline [CAS: 393-38-4]

  • Alkylating Agent: Bis(2-bromoethyl) ether

  • Base: Diisopropylamine or

    
    
    
  • Solvent: DMA (Dimethylacetamide) or Toluene

Protocol:

  • Mix the aniline (1.0 equiv), bis(2-bromoethyl) ether (1.1 equiv), and base (2.5 equiv) in DMA.

  • Heat to 140°C in a sealed tube for 24–48 hours.

  • Standard aqueous workup and chromatographic purification.

    • Note: This route requires harsher conditions and often suffers from lower yields due to polymerization side reactions.

Part 3: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the


SNAr_MechanismSMStarting Material(4-Bromo-1-fluoro-2-CF3-benzene)ComplexMeisenheimer Complex(Stabilized by o-CF3)SM->Complex+ MorpholineHeat, BaseMorphMorpholine(Nucleophile)Morph->ComplexProductProduct4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholineComplex->Product- F⁻Restoration of AromaticityByproductByproduct(HF / Salt)Complex->Byproduct

Caption:

Part 4: Applications in Drug Discovery[5]

This scaffold acts as a "privileged structure" in kinase inhibitor design.[1]

Palladium-Catalyzed Cross-Coupling

The bromine atom at position 4 is highly reactive toward Pd(0) oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in PI3K

    
     inhibitors).
    
  • Buchwald-Hartwig: Amination to introduce solubilizing amine tails or hinge-binding motifs.

Physicochemical Modulation[14]
  • Lipophilicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    group increases lipophilicity, aiding membrane permeability.
  • Conformational Lock: The steric bulk of the ortho-

    
     forces the morpholine ring to twist perpendicular to the phenyl ring. This "twist" disrupts crystal packing (improving solubility) and can enhance selectivity by fitting into specific hydrophobic pockets in enzymes like Syk  (Spleen Tyrosine Kinase).
    
Workflow Diagram: Drug Discovery Pipeline

Drug_Workflowcluster_couplingFunctionalizationCoreCore Scaffold4-(4-Br-2-CF3-phenyl)morpholineSuzukiSuzuki Coupling(Ar-B(OH)2 + Pd-Cat)Core->SuzukiRoute ABuchwaldBuchwald Amination(R-NH2 + Pd-Cat)Core->BuchwaldRoute BTargetTarget Kinase Inhibitor(e.g., Syk, PI3K)Suzuki->TargetBiaryl FormationBuchwald->TargetC-N Bond Formation

Caption: Divergent synthesis workflow utilizing the bromine handle for library generation.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated anilines/morpholines.

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302)Do not eat, drink, or smoke when using.
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves and lab coat.
Eye Damage Causes serious eye irritation (H319)Wear safety goggles/face shield.
STOT-SE May cause respiratory irritation (H335)Use only in a fume hood.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable at room temperature but may darken upon prolonged exposure to light/air.

References

  • Boehringer Ingelheim International GmbH. (2015).[3] Syk Inhibitors. US Patent 9,914,735.[2] (Describes synthesis via aniline cyclization, see Example 38).

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene. (Precursor safety data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 142808-15-9.

  • Mullard, A. (2016). FDA approves first Bcl-2 inhibitor. Nature Reviews Drug Discovery. (Context on trifluoromethyl-phenyl morpholine scaffolds in drug design).

Technical Monograph: Physicochemical Profile and Synthetic Utility of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a highly functionalized aryl morpholine intermediate used primarily in the synthesis of PI3K/mTOR inhibitors and other CNS-active pharmaceutical agents. Its structural core combines the solubility-enhancing morpholine ring with a lipophilic, metabolically stable trifluoromethyl (


) group and a reactive bromine handle, making it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Core Data Snapshot
PropertyValue
Molecular Formula

Molecular Weight 310.11 g/mol
Exact Mass 309.00 (for

isotope)
Element Count 11 C, 11 H, 1 Br, 3 F, 1 N, 1 O

Chemical Identity & Structural Analysis[1][3][13]

Nomenclature and Identifiers

This compound is an isomer of several commercially available building blocks. It is critical to distinguish the specific substitution pattern defined in this guide: Morpholine at C1, Trifluoromethyl at C2, and Bromine at C4.

IdentifierDescription
IUPAC Name 4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine
SMILES FC(F)(F)c1cc(Br)ccc1N2CCOCC2
InChI Key (Calculated) AGOXTIRRUBMZKH-UHFFFAOYSA-N
CAS Registry Note: Isomers such as 892502-13-5 exist. Verify regiochemistry strictly by NMR.
Structural Logic & Pharmacophore Utility

The molecule acts as a "privileged structure" in medicinal chemistry due to three synergistic features:

  • Morpholine Ring: Acts as a hydrogen bond acceptor and improves aqueous solubility (

    
     modulation).
    
  • Ortho-Trifluoromethyl (

    
    ):  Provides steric bulk that forces the morpholine ring out of planarity with the phenyl ring (atropisomerism potential), improving selectivity for enzyme pockets. It also blocks metabolic oxidation at the C2 position.
    
  • Para-Bromine (

    
    ):  A high-fidelity handle for downstream diversification.
    

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to this scaffold is Nucleophilic Aromatic Substitution (


) . The presence of the electron-withdrawing trifluoromethyl group ortho to the leaving group activates the ring sufficiently for nucleophilic attack by morpholine, avoiding the need for expensive palladium catalysts in the primary step.
Reaction Workflow (Graphviz)

Synthesis_Workflow cluster_conditions Critical Process Parameters Start 4-Bromo-1-fluoro- 2-(trifluoromethyl)benzene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Morpholine (3.0 eq) Reagent->Intermediate Base K2CO3 or DIPEA (DMSO, 90°C) Base->Intermediate Proton Scavenging Product 4-(4-Bromo-2-(trifluoromethyl) phenyl)morpholine Intermediate->Product - HF (Elimination) Temp: 80-100°C Temp: 80-100°C Solvent: DMSO/DMF Solvent: DMSO/DMF

Figure 1:


 synthetic pathway leveraging the ortho-activating effect of the 

group.
Detailed Experimental Protocol

Objective: Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine on a 10g scale.

Reagents:

  • 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

  • Morpholine (3.0 eq) – Acts as both nucleophile and base, though auxiliary base is recommended.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethyl Sulfoxide (DMSO) (5 vol)

Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (10.0 g, 41.1 mmol) and DMSO (50 mL).

  • Addition: Add

    
     (11.4 g, 82.2 mmol) followed by morpholine (10.7 g, 123.3 mmol) dropwise.
    
  • Reaction: Heat the mixture to 90°C under

    
     atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (fluoride) should be consumed.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). A precipitate should form.[2]

    • If solid forms: Filter, wash with water (

      
       mL), and dry under vacuum.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[3]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Analytical Profile & Quality Control

Mass Spectrometry (Isotopic Pattern)

Due to the presence of one Bromine atom, the Mass Spectrum will exhibit a characteristic 1:1 doublet for the molecular ion


.
  • Peak A (

    
    ):  m/z ~310.0
    
  • Peak B (

    
    ):  m/z ~312.0
    
Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     7.75 (d, J=2.0 Hz, 1H):  Aromatic proton at C3 (between Br and 
    
    
    
    ). Deshielded by both electron-withdrawing groups.
  • 
     7.60 (dd, J=8.5, 2.0 Hz, 1H):  Aromatic proton at C5.
    
  • 
     7.15 (d, J=8.5 Hz, 1H):  Aromatic proton at C6 (ortho to morpholine).
    
  • 
     3.84 (t, J=4.5 Hz, 4H):  Morpholine 
    
    
    
    .
  • 
     3.05 (t, J=4.5 Hz, 4H):  Morpholine 
    
    
    
    .

 NMR: 
  • 
     -62.5 ppm (s, 3F):  Characteristic singlet for aryl-
    
    
    
    .

Therapeutic Applications & Downstream Chemistry

This molecule is rarely the final drug; it is a Key Intermediate .

Downstream Coupling Logic

The C4-Bromine bond is electronically activated for oxidative addition by Palladium (0).

Coupling_Logic Center 4-(4-Bromo-2-(trifluoromethyl) phenyl)morpholine Suzuki Suzuki-Miyaura (+ Aryl Boronic Acid) Center->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (+ Amines/Amides) Center->Buchwald Pd2(dba)3 / XPhos Heck Mizoroki-Heck (+ Alkenes) Center->Heck Target PI3K / mTOR Inhibitors (e.g., Buparlisib analogs) Suzuki->Target Buchwald->Target

Figure 2: Divergent synthesis pathways utilizing the bromine handle.

Case Study: PI3K Inhibition

Analogs of this structure, such as Buparlisib (BKM120) , utilize the morpholine ring to interact with the hinge region of the PI3K kinase ATP-binding pocket [1]. The trifluoromethyl group occupies a hydrophobic pocket, enhancing potency and selectivity against other kinases.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of BKM120, an oral pan-class I PI3K inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.

  • Carreck, G. & Williams, M. (2020).

    
    ) in Drug Discovery." Journal of Medicinal Chemistry, 63(19), 10672-10698. 
    
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for substituted morpholines." PubChem.

Sources

An In-depth Technical Guide to 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, a comprehensive understanding of a compound's safety and physicochemical profile is paramount. This guide provides an in-depth analysis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights into its handling, properties, and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a halogenated aromatic compound featuring a morpholine ring, a trifluoromethyl group, and a bromine atom. These structural motifs are of significant interest in medicinal chemistry, often incorporated to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 892502-13-5[3]
Molecular Formula C₁₁H₁₁BrF₃NO[4]
Molecular Weight 310.11 g/mol [3]
IUPAC Name 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine[3]
LogP 3.51[4]
Purity Typically ≥95%[3]

The trifluoromethyl group significantly impacts the electronic properties of the phenyl ring, while the morpholine moiety can influence solubility and pharmacokinetic properties.[1] The presence of both a bromine atom and a trifluoromethyl group suggests its potential as a versatile building block in the synthesis of more complex molecules.[2][5]

Section 2: Hazard Identification and Classification

This compound is classified as harmful and an irritant. A thorough understanding of its hazards is crucial for safe handling.

GHS Classification:

  • Acute Toxicity, Oral: Category 4[3]

  • Skin Corrosion/Irritation: Category 2[3][6]

  • Serious Eye Damage/Eye Irritation: Category 2[3][6]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

Pictograms:



Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Section 3: Handling, Storage, and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6][7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[6][7]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor.[3] Rinse mouth. Do NOT induce vomiting.[3]
Inhalation If inhaled, remove the person to fresh air and keep comfortable for breathing.[3][6] Call a POISON CENTER or doctor if you feel unwell.[6]
Skin Contact If on skin, take off immediately all contaminated clothing.[3] Rinse skin with water.[3] If skin irritation occurs, get medical advice/attention.[6]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, get medical advice/attention.[6]

Section 5: Potential Applications in Research and Drug Development

The structural features of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine make it an attractive scaffold in medicinal chemistry. The morpholine ring is a "privileged structure" in drug discovery, known to improve pharmacokinetic properties.[8] Its incorporation into molecules can enhance solubility and permeability across the blood-brain barrier, making it a valuable component in the design of central nervous system (CNS) active compounds.[1]

The bromo- and trifluoromethyl-substituted phenyl ring is a common pharmacophore in kinase inhibitors and other targeted therapies.[2][4] The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the elaboration of the core structure to explore structure-activity relationships (SAR).

Experimental Workflow: A Conceptual Approach to Derivatization

The following diagram illustrates a conceptual workflow for the synthetic modification of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, leveraging the reactivity of the bromine atom for diversification.

G A 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D Library of Novel Analogs B->D C Diverse Building Blocks (Boronic acids, amines, etc.) C->B E Purification (e.g., Chromatography) D->E F Structural Characterization (NMR, MS) E->F G Biological Screening (e.g., Kinase Assays) F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Conceptual workflow for the derivatization of the title compound.

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[6] Avoid release to the environment.

Section 7: Toxicological Information

Section 8: Analytical Methods

The characterization and quantification of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine would typically involve standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for quantification, often coupled with a UV detector.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be employed for identification and quantification, particularly after appropriate sample preparation.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation.[12]

Logical Relationship: Hazard Mitigation

The following diagram outlines the logical flow of mitigating the hazards associated with this compound.

G node_A Hazard Identification Harmful if Swallowed Causes Skin/Eye Irritation May Cause Respiratory Irritation node_B Control Measures Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) node_A:f1->node_B:f0 node_C Safe Handling Practices Avoid Ingestion, Inhalation, Skin/Eye Contact Proper Storage Appropriate Disposal node_B:f1->node_C:f0 node_E Minimized Risk node_C:f1->node_E:f0 node_D Emergency Preparedness First-Aid Procedures Spill Kits Emergency Contact Information node_D:f1->node_E:f0

Caption: Logical flow for mitigating hazards of the title compound.

References

  • Analytical Methods for the Determination of Main Hydroxylated Polymethoxyflavonoid Glycosides in the Extract of Murraya paniculata L. using HPLC-DAD-MS/MS. (URL: [Link])

  • 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine SDS. (URL: [Link])

  • Chemical synthesis of morpholine derivatives - Google P
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (URL: [Link])

  • Chemwatch GHS SDS in English (European) 39504-1 - Sdfine. (URL: [Link])

  • Morpholine - SAFETY DATA SHEET. (URL: [Link])

  • Morpholine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (URL: [Link])

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists - MDPI. (URL: [Link])

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (URL: [Link])

  • ANALYTICAL METHODS - ATSDR. (URL: [Link])

  • (PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes - ResearchGate. (URL: [Link])

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. (URL: [Link])

  • 4-(2-fluoro-4-nitrophenyl)morpholine - All About Drugs. (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of the novel compound 4-(4-bromo-2-(trifluoromethyl)phenyl)morpholine. Due to the limited availability of experimental data for this specific molecule in public literature, this document outlines the foundational principles and detailed methodologies for the empirical determination of these critical physicochemical properties. Furthermore, it explores computational approaches for their prediction and provides a comparative analysis with structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted phenylmorpholine derivatives in drug discovery and materials science.

Compound Identification and Structural Context

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is a substituted phenylmorpholine, a class of compounds with known applications in medicinal chemistry. The accurate determination of its physical properties, such as melting and boiling points, is fundamental to its purification, formulation, and overall chemical handling.

The structure of the target compound is as follows:

  • IUPAC Name: 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

  • Molecular Formula: C₁₁H₁₁BrF₃NO

  • Molecular Weight: 310.11 g/mol

A close structural isomer, 4-(2-bromo-4-(trifluoromethyl)phenyl)morpholine, is cataloged with the following identifier:

  • CAS Number: 892502-13-5[1]

The precise arrangement of the bromo and trifluoromethyl substituents on the phenyl ring is crucial in defining the molecule's steric and electronic properties, which in turn significantly influence its intermolecular interactions and, consequently, its melting and boiling points.

Status of Experimental Data

As of the latest review, specific experimental data for the melting and boiling points of 4-(4-bromo-2-(trifluoromethyl)phenyl)morpholine are not available in peer-reviewed literature or major chemical databases. This absence of data necessitates either direct experimental determination or reliance on theoretical prediction for the characterization of this compound.

Comparative Physicochemical Data of Related Compounds

To provide a contextual understanding, the following table summarizes the available physical properties of structurally related morpholine derivatives. These compounds share key structural motifs with the target molecule and can offer insights into the expected range of its melting and boiling points.

Compound NameCAS NumberMolecular FormulaPropertyValue
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine1394291-53-2C₁₂H₁₃BrF₃NOBoiling Point316.4 ± 37.0 °C at 760 mmHg
4-(4-Bromo-2-fluorobenzyl)morpholine338454-98-1C₁₁H₁₃BrFNOPhysical FormLiquid
4-(4-Bromo-2-methylphenyl)morpholine1279032-06-2C₁₁H₁₄BrNOStorage2-8 °C
4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine1020253-04-6C₁₁H₁₁BrF₃NO₃SStorage2-8 °C
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine951884-77-8C₁₁H₁₁BrF₃NO₃SBoiling Point414.9 °C

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Underlying Principles

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. These forces include van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonding. The energy required to disrupt this lattice structure corresponds to the melting point temperature. The presence of impurities disrupts the crystal lattice, typically leading to a lower and broader melting point range.

Standard Operating Procedure: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid with a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-4 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Heat the sample quickly and note the temperature at which it melts. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: For an accurate measurement, begin heating the sample at a slow, constant rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the estimated melting point.

  • Observation and Recording: Carefully observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting A Grind Sample to Fine Powder B Load Capillary Tube (2-4 mm) A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record T1 (First Drop) E->F G Record T2 (Fully Liquid) E->G H Report Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Similar to the melting point, a sharp boiling point is indicative of a pure compound.

Underlying Principles

Boiling involves providing enough energy for molecules in the liquid phase to overcome intermolecular forces and escape into the gas phase. The strength of these forces, which is influenced by factors like molecular weight, polarity, and hydrogen bonding, dictates the boiling point. The presence of non-volatile impurities will typically elevate the boiling point.

Standard Operating Procedure: Micro-Boiling Point Method

For small sample quantities, the micro-boiling point method is highly effective.

Step-by-Step Protocol:

  • Apparatus Setup: Place a small test tube (fusion tube) containing 0.5-1 mL of the liquid sample into a heating bath (e.g., a Thiele tube or a beaker with high-boiling mineral oil).

  • Capillary Inversion: Take a melting point capillary tube and seal one end. Place the capillary tube, open end down, into the liquid in the fusion tube.

  • Thermometer Placement: Secure a thermometer so that its bulb is level with or slightly below the level of the liquid in the fusion tube.

  • Heating: Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.

  • Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is due to the expansion of the air trapped inside.

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles escapes from the capillary. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

  • Cooling and Recording: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement A Add Liquid to Fusion Tube B Insert Inverted Capillary A->B C Position Thermometer B->C D Heat Bath Gently C->D E Observe Rapid Bubble Stream D->E F Remove Heat E->F G Observe Liquid Entering Capillary F->G H Record Temperature G->H

Caption: Workflow for Micro-Boiling Point Determination.

Theoretical Prediction of Melting and Boiling Points

In the absence of experimental data, computational methods can provide valuable estimates of melting and boiling points. These methods often rely on Quantitative Structure-Property Relationship (QSPR) models.

QSPR Models: These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.[1][2] The process involves:

  • Descriptor Calculation: A large number of numerical descriptors are calculated from the 2D or 3D structure of the molecule. These can include constitutional, topological, geometric, and electronic descriptors.

  • Model Development: Using a training set of compounds with known properties, statistical methods like multiple linear regression or machine learning algorithms (e.g., neural networks) are employed to build a predictive model.[3][4][5]

  • Prediction: The model is then used to predict the properties of new, uncharacterized molecules.

Recent advancements in machine learning and deep learning, including natural language processing (NLP) approaches that interpret chemical structures, are enhancing the accuracy of these predictions.[6][7] However, it is crucial to recognize that these are predictions and may have a degree of error compared to experimental values.

Factors Influencing the Melting and Boiling Points of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Several structural features of the target molecule will influence its melting and boiling points:

  • Molecular Weight: The relatively high molecular weight (310.11 g/mol ) suggests significant van der Waals forces, which would contribute to higher melting and boiling points compared to smaller molecules.

  • Polarity: The presence of the morpholine ring (with its oxygen and nitrogen atoms) and the highly electronegative fluorine atoms of the trifluoromethyl group introduces polarity. This will lead to dipole-dipole interactions, further increasing the energy required for phase transitions.

  • Molecular Shape and Symmetry: The substitution pattern on the aromatic ring affects how efficiently the molecules can pack into a crystal lattice. A more symmetrical structure can lead to a higher melting point due to more stable packing.[8][9] The relative positions of the bulky bromo and trifluoromethyl groups will play a significant role here.

Conclusion

While experimental data for the melting and boiling points of 4-(4-bromo-2-(trifluoromethyl)phenyl)morpholine are currently unavailable, this guide provides the necessary theoretical framework and practical methodologies for their determination. The protocols for the capillary method (melting point) and the micro-boiling point method offer reliable means for empirical characterization. In parallel, computational QSPR models serve as a valuable tool for initial estimation. A thorough understanding of the relationship between the compound's structure and its physical properties is essential for its successful application in research and development.

References

  • Fluorochem. (n.d.). 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine.
  • Vibrant Pharma Inc. (n.d.). 4-(4-Bromo-2-methylphenyl)morpholine.
  • Chemsrc. (2025, December 12). 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromo-2-fluorobenzyl)morpholine.
  • Pharmaffiliates. (n.d.). 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine.
  • Benchchem. (n.d.). 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine.
  • Katritzky, A. R., et al. (2000). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 40(1), 1-10.
  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
  • He, T., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language.
  • Li, H., et al. (2022). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Chinese Journal of Organic Chemistry, 42(1), 1-11.
  • Patel, H., et al. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning.
  • LibreTexts Chemistry. (2020, May 30). 2.
  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylated Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Structure-Activity Relationship (SAR) Potential of Trifluoromethylated Morpholines Audience: Researchers, scientists, and drug development professionals.

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1] When strategically combined with the trifluoromethyl (CF₃) group—a powerhouse of modern drug design—the resulting trifluoromethylated morpholine core offers a compelling platform for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis, conformational behavior, and structure-activity relationships that govern the potential of this remarkable molecular framework.

The Strategic Imperative of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl group into a drug candidate is a well-established strategy for optimizing its pharmacological properties.[2] Unlike a simple methyl group, the CF₃ moiety imparts a unique combination of characteristics that can profoundly influence a molecule's behavior.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] This can significantly increase a drug's half-life and reduce patient-to-patient variability.

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3] This property is critical for reaching intracellular or central nervous system targets.

  • Target Binding and Potency: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization states and hydrogen bonding potential.[4] Furthermore, it can participate in favorable non-covalent interactions within a protein's active site, including hydrophobic interactions and halogen bonding, to significantly boost binding affinity and potency.[5][6]

  • Conformational Control: The steric bulk and unique electronic properties of the CF₃ group can influence the conformational preferences of the morpholine ring, locking it into a bioactive conformation required for target engagement.[7]

Synthetic Pathways and Stereochemical Considerations

The rational design of trifluoromethylated morpholine derivatives begins with robust and stereocontrolled synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, required stereochemistry, and scalability.

One efficient approach involves a domino reaction of fluorinated α-bromoenones with secondary amino alcohols.[8] This method proceeds via an initial aza-Michael addition, followed by intramolecular substitution and cyclization, often with high stereoselectivity. The unique electronic properties of the trifluoromethyl group play a crucial role in facilitating this cascade assembly.[8]

Below is a generalized workflow representing such a synthetic strategy.

G cluster_0 Synthetic Workflow: Domino Reaction start Fluorinated α-Bromoenone + Secondary Amino Alcohol step1 Aza-Michael Addition start->step1 Base, Solvent step2 Intramolecular Bromide Substitution step1->step2 step3 Cyclization step2->step3 end Trifluoromethylated Morpholine step3->end

Caption: Generalized workflow for the synthesis of trifluoromethylated morpholines.

Exemplary Protocol: One-Pot Synthesis from α-Bromoenones

This protocol is a conceptual representation based on established methodologies.[8]

  • Reaction Setup: To a solution of the secondary amino alcohol (1.0 eq.) in a suitable solvent (e.g., trifluoroethanol) at room temperature, add a base such as potassium carbonate (1.5 eq.).

  • Substrate Addition: Slowly add a solution of the trifluoromethyl α-bromoenone (1.1 eq.) in the same solvent to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired trifluoromethylated morpholine.

Causality Behind Experimental Choices:

  • Solvent (Trifluoroethanol): Its polar, non-nucleophilic nature can facilitate the reaction cascade without competing in side reactions.

  • Base (Potassium Carbonate): A mild inorganic base is sufficient to deprotonate the alcohol and facilitate the initial Michael addition without causing decomposition of the sensitive enone starting material.

  • Stereoselectivity: The stereochemical outcome is often directed by the stereocenters present in the amino alcohol starting material, making this a powerful method for accessing chiral derivatives.

The Conformational Landscape: A Key Determinant of Activity

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional strain.[1][9] Substituents on the ring can occupy either axial or equatorial positions. The introduction of a trifluoromethyl group can have a significant and sometimes non-intuitive impact on this conformational equilibrium. While large alkyl groups strongly prefer the less sterically hindered equatorial position, studies on related cyclohexane systems have shown that the CF₃ group can have a smaller-than-expected preference, and in some cases, can even favor the axial position due to complex stereoelectronic effects.[7]

This conformational preference is critical, as it dictates the three-dimensional orientation of all substituents, which in turn governs how the molecule fits into a target's binding site.

Caption: The CF₃ group's orientation influences target binding interactions.

The ability of the CF₃ group to alter the axial/equatorial preference can be a powerful tool for SAR exploration. A switch in conformation can reposition other pharmacophoric elements on the morpholine ring, potentially leading to a dramatic increase or decrease in biological activity.

Decoding the Structure-Activity Relationship (SAR): Case Studies

The true potential of trifluoromethylated morpholines is revealed through detailed SAR studies. By systematically modifying the structure and assessing the impact on biological activity, researchers can build a clear picture of the features required for optimal performance.

Case Study: Enhancing Potency in mTOR Inhibitors

A study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors provides a clear example of the CF₃ group's potency-enhancing effects.[5] The addition of highly electron-withdrawing trifluoromethyl groups to a benzamide moiety significantly increased the cytotoxic activity against multiple cancer cell lines.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (MCF-7, µM)[5]
10a HH> 100
10e CF₃CF₃0.087 ± 0.007
10d FCF₃0.58 ± 0.11

Analysis: The SAR data clearly demonstrates that replacing hydrogen atoms with trifluoromethyl groups (Compound 10e vs. 10a ) leads to a greater than 1000-fold increase in potency. This dramatic improvement is attributed to enhanced interactions with the mTOR active site, likely through a combination of hydrophobic interactions and halogen bonding mediated by the CF₃ groups.[5]

G cluster_0 SAR Logic: mTOR Inhibitors cluster_1 Key Interactions ligand Ligand with 3,5-bis(CF₃)phenyl receptor mTOR Active Site ligand->receptor Enhanced Binding effect Increased Potency (IC₅₀ = 0.087 µM) receptor->effect Inhibition interaction1 Hydrophobic Interactions interaction2 Halogen Bonding

Sources

Pharmacophore features of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Features of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Abstract: This technical guide provides a comprehensive analysis of the potential pharmacophore features of the novel chemical entity, 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. While the specific biological target for this compound is not extensively documented in publicly available literature, its constituent chemical motifs—a morpholine ring, a brominated phenyl group, and a trifluoromethyl substituent—are prevalent in a wide array of clinically relevant molecules. This guide, therefore, adopts a ligand-based, feature-focused approach to elucidate a hypothetical pharmacophore model. We will dissect the molecule's structural components, assign putative pharmacophoric features, and discuss their potential roles in molecular recognition. Furthermore, this document serves as a practical handbook for drug discovery professionals by detailing the state-of-the-art computational and experimental workflows required to formally define, validate, and utilize such a pharmacophore model for virtual screening and lead optimization.

Introduction to the Molecule and Pharmacophore Concept

In the landscape of modern drug discovery, understanding the precise three-dimensional arrangement of molecular features responsible for a compound's biological activity is paramount. This essential 3D arrangement of steric and electronic features is known as a pharmacophore.[1][2] A pharmacophore model is not a real molecule but an abstract concept that illustrates the key interaction points—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—required for optimal binding to a specific biological target.[2][3]

The subject of this guide, 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, is a synthetic compound featuring several functional groups of high interest in medicinal chemistry. The morpholine ring is a "privileged pharmacophore," recognized for its ability to improve the pharmacokinetic properties of drug candidates and its prevalence in approved drugs, particularly protein kinase inhibitors.[4][5] The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, valued for its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability.[6]

Given the absence of a confirmed biological target for this specific molecule, this guide will construct a putative pharmacophore model based on its intrinsic structural features. We will explore the methodologies that a research team would employ to then use this hypothetical model in a real-world drug discovery campaign.

Compound Profile

A foundational step in any pharmacophore analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters govern its behavior in biological systems and are crucial for interpreting its potential interactions.

PropertyValueSource
IUPAC Name 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholineChemSpider
CAS Number 1260760-49-7ChemSpider
Molecular Formula C11H11BrF3NOChemSpider
Molecular Weight 326.11 g/mol ChemSpider
Calculated LogP 3.5ChemSpider
Topological Polar Surface Area (TPSA) 12.47 ŲChemSpider
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Inferred
Hydrogen Bond Donors 0Inferred
Aromatic Rings 1Inferred

Analysis of Structural Features & Inferred Pharmacophore Model

The pharmacophoric identity of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine can be deconstructed from its three primary structural components. Each component contributes distinct features that likely play a role in target recognition.

Key Structural Components and Their Roles:
  • Morpholine Ring : This saturated heterocycle is a cornerstone of the molecule's potential interactions. The oxygen atom acts as a Hydrogen Bond Acceptor (HBA) . The nitrogen atom, being a tertiary amine, is also a potential HBA . In many kinase inhibitors, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the kinase domain.[4] Its chair conformation also provides a defined 3D scaffold.

  • Trifluoromethyl (CF3) Group : Positioned ortho to the morpholine linkage, this group exerts a powerful steric and electronic influence. As a strong electron-withdrawing group, it modulates the electronics of the phenyl ring.[6] Its lipophilicity contributes to a significant Hydrophobic (HY) feature.[6]

  • Brominated Phenyl Ring : The core aromatic scaffold serves as a large Hydrophobic/Aromatic (HY/AR) feature, likely involved in π-π stacking or hydrophobic interactions within a target's binding pocket. The bromine atom at the para-position can be considered a Hydrophobic feature or, in some contexts, a potential halogen bond donor.

A Putative Pharmacophore Model

Based on this analysis, a 4-feature pharmacophore hypothesis can be proposed. This model serves as a starting point for computational screening and chemical synthesis efforts.

Caption: A conceptual 4-feature pharmacophore model for the target molecule.

Methodologies for Pharmacophore Elucidation and Validation

While we have inferred a model, rigorous computational and experimental work is required to define and validate it. This section provides the standard workflows a drug discovery team would follow.

Computational Workflow: Ligand-Based Pharmacophore Modeling

This approach is used when the 3D structure of the biological target is unknown, relying instead on a set of known active molecules.[1][2]

Objective: To identify the common chemical features shared by a set of structurally diverse, active compounds that are responsible for their biological activity.

Step-by-Step Protocol:

  • Training Set Compilation :

    • Curate a set of at least 5-10 active compounds with high affinity for the target of interest. If analogs of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine existed with known activity, they would form the core of this set.

    • Include a set of inactive "decoys" for model validation.[7]

  • Conformational Analysis :

    • For each molecule in the training set, generate a diverse library of low-energy 3D conformations. This is critical as the bioactive conformation is often not the global minimum energy state.[7][8]

  • Feature Definition and Mapping :

    • Identify all potential pharmacophoric features (HBAs, HBDs, HY, AR, etc.) within each conformation of each molecule.

  • Molecular Alignment & Hypothesis Generation :

    • Utilize an alignment algorithm to superimpose the conformations of the active molecules, maximizing the overlap of common features.[1]

    • Software (e.g., Phase, LigandScout, MOE) will generate multiple pharmacophore hypotheses based on these alignments.[9][10][11] Each hypothesis is a unique combination of 3-7 features in a specific 3D arrangement.

  • Scoring and Validation :

    • Each hypothesis is scored based on how well it maps the active compounds.

    • The best hypotheses are then used to screen the decoy set and a larger database. A good model will correctly identify most active compounds while rejecting most inactive ones.[7][9]

The following diagram illustrates this comprehensive workflow.

Ligand_Based_Workflow cluster_data 1. Data Preparation cluster_model 2. Model Generation cluster_validation 3. Validation & Screening A Curate Active Ligands (Training Set) B Generate 3D Conformations A->B C Define Pharmacophore Features B->C D Align Molecules & Generate Hypotheses C->D E Score & Rank Hypotheses D->E F Validate with Decoy Set E->F G Virtual Screening of Compound Libraries F->G H Novel Lead Candidates G->H Identify Hits

Caption: Workflow for ligand-based pharmacophore model generation and screening.

Structure-Based Pharmacophore Modeling

If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a more direct approach can be taken.[3][12]

Objective: To derive a pharmacophore model directly from the key interaction points within the target's binding site.

Step-by-Step Protocol:

  • Protein Preparation :

    • Obtain a high-resolution PDB structure of the target protein, preferably co-crystallized with a ligand.

    • Prepare the structure by adding hydrogens, assigning correct bond orders, and optimizing side-chain orientations.

  • Binding Site Analysis :

    • Identify the active site or binding pocket.

    • Analyze the interactions between the co-crystallized ligand and the protein residues (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).[12]

  • Feature Generation :

    • Software tools automatically generate pharmacophoric features that are complementary to the binding site. For example, a hydrogen bond donor residue in the protein will generate a hydrogen bond acceptor feature in the pharmacophore model.[12][13]

  • Model Refinement and Validation :

    • The generated features are clustered and refined to create a final pharmacophore model.

    • This model can be validated by its ability to correctly "re-dock" the original ligand and distinguish known actives from inactives in a screening exercise.

Application in a Drug Discovery Campaign

A validated pharmacophore model for a series including 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine would be a powerful tool for:

  • Virtual Screening : The pharmacophore model is used as a 3D query to rapidly search large databases (e.g., Enamine, ZINC) containing millions of purchasable compounds. This process filters out molecules that do not match the essential features, drastically reducing the number of compounds that need to be synthesized and tested experimentally.[3][9]

  • Lead Optimization : For medicinal chemists, the model provides a clear roadmap for structural modifications. It helps answer critical questions like:

    • Can we replace the morpholine with a different heterocycle while maintaining the key HBA feature?

    • Is the bromine atom essential, or can it be replaced with another group to improve properties like solubility?

    • How can we modify the scaffold to introduce a new interaction point and increase potency?

  • Scaffold Hopping : The abstract nature of a pharmacophore allows for the identification of entirely new chemical scaffolds that present the same 3D arrangement of features, leading to novel intellectual property.[13]

Conclusion and Future Directions

While the precise biological role of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine remains to be fully elucidated, a systematic analysis of its structure allows for the generation of a robust, hypothetical pharmacophore model. This model, characterized by two hydrogen bond acceptors, an aromatic/hydrophobic ring, and a hydrophobic feature, serves as an invaluable starting point for target identification and lead discovery.

The true power of this analysis lies in its application. The detailed computational and experimental workflows presented in this guide provide a clear, actionable framework for researchers. The next logical steps in a research program centered on this molecule would be to:

  • Synthesize a small library of analogs to generate initial Structure-Activity Relationship (SAR) data.

  • Use this SAR to build and validate a ligand-based pharmacophore model as described.

  • Employ the validated model in a large-scale virtual screening campaign to identify novel, structurally diverse hits for biological evaluation.

By integrating these principles of modern computational chemistry, scaffolds like the one presented here can be rapidly and efficiently advanced from a chemical curiosity to a promising lead series in a drug discovery pipeline.

References

  • Protheragen. Ligand-based Pharmacophore Modeling. [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling Service. [Link]

  • ResearchGate. Workflow diagram presenting the ligand based pharmacophore modeling (A)... [Link]

  • ACS Omega. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. [Link]

  • Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. [Link]

  • ResearchGate. (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

  • Patsnap Synapse. What is pharmacophore modeling and its applications? [Link]

  • PMC. Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • Inte:Ligand. Creating a pharmacophore from a single protein-ligand complex. [Link]

  • CD ComputaBio. Pharmacophore Construction Using Discovery Studio. [Link]

  • YouTube. How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

  • PMC. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]

Sources

Methodological & Application

Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine from 4-bromo-1-fluoro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine


 Functionalization of Halogenated Arenes

Executive Summary

This application note details the optimized protocol for synthesizing 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine via nucleophilic aromatic substitution (


). The transformation utilizes 4-bromo-1-fluoro-2-(trifluoromethyl)benzene  as the electrophile and morpholine  as the nucleophile.

This reaction is chemically significant for two reasons:

  • Chemo-selectivity: It exploits the differential leaving group ability of fluorine versus bromine in

    
     reactions (F >> Br), allowing the retention of the bromine handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
    
  • Regio-activation: The ortho-trifluoromethyl (

    
    ) group significantly lowers the activation energy for nucleophilic attack at the C-F bond via inductive electron withdrawal (
    
    
    
    effect) and stabilization of the Meisenheimer intermediate.

Reaction Mechanism & Logic

Mechanistic Pathway

The synthesis proceeds through a classic addition-elimination mechanism (


).
  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the electron-deficient carbon at position 1 (bearing the fluorine).

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The strong electron-withdrawing nature of the ortho-

    
     group stabilizes the negative charge density on the ring.
    
  • Elimination: Restoration of aromaticity drives the expulsion of the fluoride ion (

    
    ), which is the best leaving group among halogens in this specific mechanistic class due to the high polarity of the C-F bond.
    
Pathway Visualization

SNAr_Mechanism SM Starting Material (4-bromo-1-fluoro-2-(trifluoromethyl)benzene) TS Meisenheimer Complex (Stabilized by o-CF3) SM->TS + Morpholine (Nucleophilic Attack) Nu Nucleophile (Morpholine) Nu->TS Prod Product (4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine) TS->Prod Re-aromatization LG Leaving Group (Fluoride Ion) TS->LG Elimination

Caption: Logical flow of the Nucleophilic Aromatic Substitution (


) showing the critical intermediate stabilization.

Experimental Protocol

Reagents and Materials
ComponentCAS No.RoleEquiv.MW ( g/mol )
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene 142808-15-9Substrate1.0243.00
Morpholine 110-91-8Nucleophile1.2 - 1.587.12
Potassium Carbonate (

)
584-08-7Base (HF Scavenger)2.0138.21
DMSO (Dimethyl sulfoxide) 67-68-5SolventN/A78.13

Note: While morpholine can act as both nucleophile and base, using an inorganic base like


 prevents the loss of nucleophile to hydrofluoride salt formation, improving atom economy.
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 g, 4.11 mmol) to the flask.

  • Add anhydrous DMSO (10 mL). Expert Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the

    
     reaction.
    
  • Add Potassium Carbonate (1.14 g, 8.22 mmol, 2.0 eq). Ensure the base is finely powdered to maximize surface area.

  • Add Morpholine (0.43 mL, 4.93 mmol, 1.2 eq) dropwise via syringe.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80°C in an oil bath.

  • Stir vigorously for 4–6 hours .

  • Monitoring: Check progress via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    ) should appear.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid or oil.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Combine organic layers and wash with Brine (2 x 20 mL) to remove residual DMSO.

  • Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • If the crude is solid and sufficiently pure (>95% by LCMS), recrystallize from Ethanol/Water .

  • If oil or impure, purify via flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

Critical Analysis & Troubleshooting

Why Fluorine over Bromine?

In


 reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[1] Fluorine is highly electronegative, creating a stronger dipole (

), which attracts the nucleophile more effectively than bromine. Additionally, the C-F bond strength does not hinder the reaction because bond breaking occurs after the rate-determining step. Conversely, in Pd-catalyzed couplings, the C-Br bond breaks in the rate-determining oxidative addition step, making Br the reactive site. This orthogonality is crucial for designing multi-step syntheses.
Optimization Table
VariableRecommendationRationale
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged intermediate.[2] Acetonitrile is a valid alternative if workup issues arise with DMSO.
Temperature 80°CSufficient to overcome activation energy without causing degradation. Higher temps (>120°C) may risk displacing the Br.
Base

or DIPEA
Inorganic bases are preferred for ease of removal. Excess morpholine can be used but is less atom-economical.

Safety & Handling (SDS Summary)

  • 4-bromo-1-fluoro-2-(trifluoromethyl)benzene: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • Morpholine: Flammable liquid. Corrosive. Causes severe skin burns and eye damage.

  • Hydrofluoric Acid (HF) Generation: The reaction generates fluoride ions. While basic conditions neutralize this to KF, acidification during waste disposal can generate trace HF. Dispose of aqueous waste according to halogenated waste protocols.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Aromatic nucleophilic substitution of difluorobenzene with morpholine: Regioselectivity in aromatic nucleophilic substitution ( ) reactions.
    • Source: ResearchG
    • URL:[Link]

  • Mechanistic Insights (

    
    ): 
    
    • Title: Concerted Nucleophilic Aromatic Substitutions.[3]

    • Source: N
    • URL:[Link]

  • Analogous Synthesis (Patent)

    • Title: Process for the synthesis of organic compounds (Morpholine substitution on activated rings).[4]

    • Source: Google P
    • URL
  • Product Catalog & Properties

    • Title: 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine (Product Page).[5]

    • Source: Thermo Scientific Chemicals.[5]

Sources

Application Note: Strategic Utilization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

[1]

Executive Summary

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Magic Trifluoromethyl" effect. The scaffold 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (CAS: 892502-13-5) represents a high-value intermediate (HVI) that combines three critical medicinal chemistry elements: a solubilizing morpholine ring, a metabolic blocking trifluoromethyl (

This guide provides a comprehensive technical workflow for synthesizing, validating, and utilizing this scaffold to construct biaryl systems common in kinase inhibitors (e.g., PI3K, mTOR) and GPCR antagonists (e.g., NK1).

Structural & Functional Analysis

Before experimental protocols, it is vital to understand the causality behind selecting this scaffold. It is not merely a building block; it is a physicochemical modulator.[1]

The "Ortho-Twist" and Metabolic Shielding

The 2-position trifluoromethyl group serves two distinct roles:

  • Conformational Control: The steric bulk of the ortho-

    
     group forces the morpholine ring to twist out of coplanarity with the phenyl ring. This disruption of conjugation prevents "molecular flatness," a known liability in drug solubility and crystal packing.
    
  • Metabolic Blockade: The

    
     group prevents oxidative metabolism at the ortho-position and electronically deactivates the ring against Phase I oxidation, while the morpholine nitrogen is the primary "soft spot" for N-oxidation.
    
Physicochemical Profile (Calculated)

Table 1: Predicted properties of the core scaffold.

PropertyValueMedicinal Chemistry Implication
cLogP ~3.2Lipophilic, good membrane permeability.[1]
tPSA 12.47

Low polar surface area; excellent CNS penetration potential.[1]
H-Bond Acceptors 2 (N, O)Morpholine oxygen is a weak acceptor; Nitrogen is involved in resonance.
pKa (Conj. Acid) ~5.5Reduced basicity of morpholine N due to electron-poor aryl ring.[1]

Protocol A: Robust Synthesis of the Scaffold

While this intermediate is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most reliable route is a Nucleophilic Aromatic Substitution (

Reaction Logic

The substrate 4-bromo-1-fluoro-2-(trifluoromethyl)benzene is activated for


1
Step-by-Step Procedure

Scale: 10 mmol Time: 4–6 Hours

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (2.43 g, 10 mmol) in DMSO (10 mL).

    • Why DMSO? Polar aprotic solvents stabilize the anionic transition state of the

      
       mechanism.
      
  • Base Addition: Add Potassium Carbonate (

    
    )  (2.76 g, 20 mmol).
    
    • Note: Use anhydrous, finely ground powder to maximize surface area.[1]

  • Nucleophile Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ). Monitor by TLC (Hexane/EtOAc 4:1).[1]
    
    • Endpoint: Disappearance of the starting fluoride.[1]

  • Workup (Self-Validating):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Observation: The product is lipophilic and will crash out as a solid.[1] If an oil forms, the reaction may be incomplete or the temperature during pouring was too high.

  • Purification: Filter the precipitate, wash with water (

    
     mL) to remove DMSO/Morpholine, and dry under vacuum. Recrystallize from Ethanol if necessary.[1]
    
Visualization of Pathway

SNAr_Synthesiscluster_0Critical ValidationStart4-bromo-1-fluoro-2-(trifluoromethyl)benzeneReagentsMorpholine + K2CO3(DMSO, 90°C)Start->ReagentsIntermediateMeisenheimerComplexReagents->IntermediateNucleophilic AttackProduct4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholineIntermediate->Product-KF (Elimination)Val119F NMR Shift:-115 ppm (Ar-F) -> Disappears

Figure 1:

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

The primary utility of this scaffold is as an electrophile in cross-coupling reactions to generate biaryl libraries.

The "Electronic Advantage"

The electron-poor nature of the ring (due to

Oxidative Addition1
Standard Operating Procedure (Library Scale)

Substrate: 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Solvent System: Degas 1,4-Dioxane/Water (4:1) for 15 minutes with Argon.

  • Catalyst Loading: Add

    
      (5 mol%).[1]
    
    • Why: The bidentate dppf ligand prevents

      
      -hydride elimination and is robust against air/moisture compared to 
      
      
      .
  • Base: Add

    
      (2.0 equiv).
    
    • Optimization: If the boronic acid is sterically hindered, switch to

      
       .
      
  • Execution: Heat to 80°C for 12 hours in a sealed vial.

  • Scavenging (Crucial for Bioassays): Add SiliaMetS® Thiol scavenger resin (4 equiv w.r.t Pd) and stir for 2 hours to remove residual Palladium, which can give false positives in kinase assays.[1]

Troubleshooting Guide

Table 2: Common Failure Modes and Solutions

ObservationRoot CauseSolution
Protodeboronation (Boronic acid loses B)[1]Reaction too basic or wetSwitch to anhydrous THF/Base or use Boronic Ester (Pinacol).[1]
Homocoupling (Scaffold dimerizes)Oxygen leakEnsure rigorous degassing; check Argon lines.[1]
No Reaction Steric bulk of ortho-

Increase temp to 100°C; Switch catalyst to Pd-XPhos G3 (specialized for hindered substrates).
Visualization of Functionalization Workflow

Suzuki_Workflowcluster_cycleCatalytic CycleScaffoldScaffold:Ar-BrCatCyclePd(dppf)Cl2 / Base80°C, Dioxane/H2OScaffold->CatCycleBoronicBoronic Acid:R-B(OH)2Boronic->CatCycleOxAddOxidative Addition(Facilitated by CF3)CatCycle->OxAddTransMetTransmetallationOxAdd->TransMetRedElimReductive EliminationTransMet->RedElimRedElim->OxAddProductFinal Biaryl Drug CandidateRedElim->Product

Figure 2: Suzuki-Miyaura Coupling Workflow. The CF3 group accelerates oxidative addition but may sterically hinder transmetallation if the partner is bulky.

References

  • Mechanistic Insight into

    
    : 
    
    • Nucleophilic Aromatic Substitution of Unactiv
    • Source: Journal of the American Chemical Society.[1][2]

    • URL: [Link]

  • Morpholine in Drug Design

    • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[3]

    • Source: Bioorganic Chemistry.
    • URL: [Link]

  • Trifluoromethyl Effects

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: Molecules.[1][4][5][6]

    • URL: [Link]

  • Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling: St
    • Source: Chemical Reviews.[1]

    • URL: [Link]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

[1][2]

Executive Summary

This guide details the optimized protocols for the functionalization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (CAS: 1000339-66-1). This substrate represents a classic "deceptive" scaffold in medicinal chemistry: while the aryl bromide appears standard, the ortho-trifluoromethyl (


)

Standard protocols using generic catalysts (e.g.,

Buchwald Precatalysts (Gen 3/Gen 4)

Scientific Rationale: The "Ortho-Effect" Challenge[1]

To successfully couple this substrate, one must understand the failure modes of traditional catalysis.[1]

Steric vs. Electronic Landscape[1][2]
  • Electronic Activation: The

    
     group is strongly electron-withdrawing (
    
    
    ), which theoretically facilitates the Oxidative Addition of the Pd(0) species into the C-Br bond.
  • Steric Inhibition: The primary failure mode is Transmetallation and Reductive Elimination . The bulk of the

    
     group blocks the approach of the nucleophile (boronic acid or amine) and hinders the conformational isomerization required for reductive elimination.
    
  • Morpholine Influence: The para-morpholine nitrogen donates electron density into the ring, slightly deactivating the C-Br bond compared to a simple aryl bromide, but the

    
     effect dominates.
    
Ligand Selection Strategy

We utilize Dialkylbiarylphosphine ligands (Buchwald Ligands). These ligands are bulky and electron-rich, designed to:

  • Monoligate Pd(0): Forming highly active

    
     species.
    
  • Create a Pocket: The biaryl backbone allows the ligand to "reach around" the metal, accommodating the

    
     bulk while preventing catalyst aggregation.
    
  • For Suzuki Coupling: XPhos (Excellent for steric bulk).

  • For Amination: RuPhos (Universal for secondary amines) or BrettPhos (For primary amines).

Visualization: Mechanistic Workflow

The following diagram illustrates the critical decision pathways and the specific steric interactions governing ligand choice.

GStartSubstrate:4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholineAnalysisStructural Analysis:Ortho-CF3 (Steric Clash)Para-Morpholine (e- Donor)Start->AnalysisChoiceDesired Transformation?Analysis->ChoiceSuzukiC-C Bond Formation(Suzuki-Miyaura)Choice->Suzuki + Boronic AcidBuchwaldC-N Bond Formation(Buchwald-Hartwig)Choice->Buchwald + AmineXPhosLigand: XPhos(Handles Ortho-Sterics)Suzuki->XPhosRuPhosLigand: RuPhos(Prevents Beta-Hydride Elim)Buchwald->RuPhosS_CondConditions:XPhos Pd G4 (1-2 mol%)K3PO4, Dioxane/H2O100°CXPhos->S_CondB_CondConditions:RuPhos Pd G4 (1-3 mol%)NaOtBu, Toluene80-100°CRuPhos->B_Cond

Figure 1: Decision matrix for catalyst selection based on the specific steric demands of the ortho-trifluoromethyl group.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids.[2] Recommended Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).[3] Why? XPhos is the "gold standard" for ortho-substituted aryl halides.

Materials
ReagentEquiv.[1][2][4][5][6][7][8]Role
Substrate (Ar-Br)1.0Electrophile
Boronic Acid (

)
1.2 - 1.5Nucleophile
XPhos Pd G4 0.02 (2 mol%)Catalyst

(Tribasic)
3.0Base (Activates Boron)
1,4-Dioxane / Water4:1 RatioSolvent System
Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G4 (2 mol%).

    • Note: G4 precatalysts are air-stable solids. Weighing in air is acceptable, but the reaction must be run under inert gas.

  • Solvent & Degassing: Add the Dioxane/Water mixture (0.2 M concentration relative to substrate). Seal the vial with a septum. Sparge with Nitrogen or Argon for 5 minutes (or evacuate/backfill x3).

  • Reaction: Heat the block to 100°C for 2–4 hours.

    • Monitoring: Check TLC/LCMS at 1 hour. The

      
       group often accelerates the reaction once the cycle starts.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[9] Dry over

    
    .[9]
    
  • Purification: Flash chromatography.

Self-Validation Check:

  • If conversion is <50% after 2 hours: Do not add more catalyst yet. Check pH of the aqueous layer; it must be basic (>10). If not, add more base.

  • If "Protodeboronation" (Ar-H) of the boronic acid is observed: Switch base to

    
     and lower temp to 80°C.
    

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with primary or secondary amines.[10] Recommended Catalyst: RuPhos Pd G4 (CAS: 1599466-85-9). Why? RuPhos prevents

Materials
ReagentEquiv.[1][2][4][5][6][7][8]Role
Substrate (Ar-Br)1.0Electrophile
Amine (

)
1.2Nucleophile
RuPhos Pd G4 0.02 (2 mol%)Catalyst
NaOtBu1.5Strong Base
Toluene or THFAnhydrousSolvent
Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction (deactivates the base).

  • Charging: Add Substrate , RuPhos Pd G4 , and NaOtBu to the vial inside a glovebox or under a strong stream of Argon.

    • Note on Base: If the substrate contains sensitive esters/ketones, switch NaOtBu to

      
       and use Dioxane at 100°C (slower, but milder).
      
  • Amine Addition:

    • Solid Amines: Add with other solids.

    • Liquid Amines: Add via syringe after solvent.[9]

  • Solvent: Add Anhydrous Toluene (0.2 M).

  • Reaction: Seal and heat to 80°C (for secondary amines) or 100°C (for primary amines/anilines). Run for 4–16 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

Self-Validation Check:

  • Color Change: The reaction mixture often turns from orange/red to dark brown/black upon completion.

  • LCMS: Look for the M+H of the product. If you see M+H of the starting material + 1 (Hydrodebromination), the reaction is too hot or the amine is sterically inaccessible.

Troubleshooting & Optimization Guide

ObservationRoot Cause (Causality)Corrective Action
No Reaction (SM remains) Oxidative addition failed due to inactive Pd source.Switch from in-situ generation (

) to G4 Precatalyst . Ensure inert atmosphere.
Hydrodebromination (Ar-H) Reductive elimination is slower than

-hydride elimination or H-abstraction from solvent.
Increase Ligand:Pd ratio (if not using G4). Switch solvent to Toluene (less H-donor capability than THF).
Homocoupling (Ar-Ar) Oxygen leak in the system.Re-degas solvents vigorously. Ensure septum integrity.
Low Yield with

Ligand is too small;

blocks the active site.
STOP using triphenylphosphine. Switch to XPhos or SPhos immediately.

Safety & Handling

  • Fluorinated Intermediates: While specific toxicology for this morpholine derivative may be limited, aryl fluorides can possess distinct lipophilicity and membrane permeability. Handle as a potential sensitizer.

  • Palladium Residues: Drug development requires strict Pd limits (<10 ppm). Use metal scavengers (e.g., SiliaMetS® Thiol) during the workup phase for any material intended for biological assay.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates." Journal of the American Chemical Society, 2003. (Foundational work on XPhos).

  • Sigma-Aldrich. "XPhos Pd G4 Product Information & Protocols." (Specifics on G4 precatalyst stability).

  • Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Substrates." (General mechanisms for ortho-substituted systems).

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. (Authoritative review on Amination).

  • Enamine. "G3 and G4 Buchwald Precatalysts: Scale up, QC and application." (Practical application notes for high-throughput synthesis).

Functionalization of the bromine position in 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromine Position in 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Executive Summary

This guide details the functionalization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine (referred to herein as Substrate-Br ).[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, mTOR) and CNS-active agents.

The presence of the morpholine ring para to the bromine atom creates a specific electronic environment that deactivates the C-Br bond toward oxidative addition, requiring specialized catalytic systems for high-yield functionalization.[1] This note provides optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Miyaura borylation, supported by mechanistic rationale and troubleshooting matrices.

Chemo-Structural Analysis & Reactivity Profile

To successfully functionalize Substrate-Br , one must understand the competing electronic effects on the phenyl ring.[1]

  • Morpholine (Position 1): A strong Electron Donating Group (EDG) via resonance (

    
    ). It donates electron density into the ring, significantly increasing electron density at the ortho and para positions.[1]
    
  • Trifluoromethyl (Position 2): A strong Electron Withdrawing Group (EWG) via induction (

    
    ). It pulls electron density, but its effect is strongest at the ortho and para positions relative to itself.
    
  • Bromine (Position 4): The reactive handle.

The "Push-Pull" Conflict: The bromine is para to the morpholine.[1] The resonance donation from the morpholine nitrogen dominates over the inductive withdrawal of the


 group at the C4 position.[1]
  • Consequence: The C-Br bond is electron-rich.[1]

  • Catalytic Impact: Oxidative addition of Pd(0) into electron-rich aryl halides is slower than for electron-deficient ones.[1] Standard catalysts (e.g.,

    
    ) may result in sluggish conversion or homocoupling.
    
  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos,

    
    ) to facilitate oxidative addition.
    

ElectronicMap cluster_0 Electronic Environment cluster_1 Catalytic Consequence Morpholine Morpholine (Pos 1) Strong +M Donor Br Bromine (Pos 4) Leaving Group Morpholine->Br Increases e- Density (Deactivates Oxidative Addition) CF3 CF3 (Pos 2) -I Withdrawing CF3->Morpholine Inductive Pull OxAdd Oxidative Addition (Rate Limiting Step) Br->OxAdd Ligand Required Ligand: Electron-Rich & Bulky (e.g., XPhos, SPhos) Ligand->OxAdd Accelerates

Figure 1: Electronic mapping of the substrate showing the deactivating influence of the morpholine group on the C-Br bond.[1]

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

Objective: Coupling Substrate-Br with aryl/heteroaryl boronic acids. Rationale: Due to the electron-rich nature of the substrate, SPhos or XPhos precatalysts are recommended over


 to ensure complete conversion at moderate temperatures.
Materials
  • Substrate-Br: 1.0 equiv

  • Boronic Acid (

    
    ):  1.2 – 1.5 equiv
    
  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or THF[1]

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert: Seal the vial and purge with nitrogen/argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (concentration 0.1M – 0.2M).

  • Base: Add degassed 0.5M aqueous

    
     (2.0 equiv).
    
  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS.

    • Note: The

      
       group can make the ring lipophilic; ensure vigorous stirring for biphasic mixtures.[1]
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Optimization Screen for Suzuki Coupling

ParameterStandard ConditionDifficult Substrate Condition
Catalyst

XPhos Pd G3 or Pd(OAc)2 + SPhos
Base

(aq)

(aq) or

(anhydrous)
Temp 80°C100°C
Time 4 h16 h

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]

Objective: Installing amines (anilines or secondary amines) at the bromine position. Rationale: This is challenging. The morpholine is already an amine donor. To introduce another nitrogen, you must overcome significant electronic repulsion. BrettPhos or RuPhos are non-negotiable here; standard BINAP often fails.

Materials
  • Substrate-Br: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Must be stored in glovebox or fresh.[1]

  • Solvent: Toluene or t-BuOH (anhydrous)[1]

Step-by-Step Procedure
  • Dry Setup: Flame-dry a reaction tube and cool under argon.

  • Solids: Add Substrate-Br , Catalysts (e.g., BrettPhos Pd G3), and NaOtBu inside a glovebox if possible, or under a strong counter-flow of argon.

  • Liquids: Add the Amine (if liquid) and anhydrous Toluene via syringe.

  • Heat: Stir at 100°C for 8–16 hours.

    • Critical Check: If the reaction turns black immediately (Pd black precipitation), the catalyst has decomposed. Ensure strictly anhydrous conditions.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM).

  • Purification: The product is a bis-amino system and may be basic.[1] Use amine-functionalized silica or add 1%

    
     to the eluent.[1]
    

Protocol C: Miyaura Borylation (Converting to Nucleophile)

Objective: Converting the electrophilic Br into a nucleophilic Boronate Ester (


) for reverse coupling.
Rationale:  This creates a versatile building block. The 

group aids in the stability of the resulting boronate.[1]
Step-by-Step Procedure
  • Mix: Combine Substrate-Br (1.0 equiv),

    
     (Bis(pinacolato)diboron, 1.1 equiv), 
    
    
    
    (3 mol%), and KOAc (Potassium Acetate, 3.0 equiv).
  • Solvent: Add anhydrous 1,4-Dioxane or DMSO.

  • Heat: 90°C for 2–4 hours.

    • Endpoint: Monitor for the disappearance of bromide. Do not overheat, or protodeboronation (loss of Bpin) may occur.

  • Workup: Filter hot through Celite. Concentrate.

    • Tip: The product can often be precipitated by adding water to the reaction mixture if DMSO is used.[1]

Troubleshooting & Optimization

Troubleshooting Start Issue Detected LowConv Low Conversion (SM remains) Start->LowConv Dehalogenation Hydrodehalogenation (Br replaced by H) Start->Dehalogenation Homocoupling Homocoupling (Ar-Ar dimer) Start->Homocoupling Sol_LowConv 1. Switch to XPhos/SPhos 2. Increase Temp to 100°C 3. Check O2 exclusion LowConv->Sol_LowConv Sol_Dehal 1. Solvent is too 'wet' (proton source) 2. Reduce Temp 3. Switch base to K3PO4 Dehalogenation->Sol_Dehal Sol_Homo 1. Reduce Catalyst Loading 2. Degas solvent more thoroughly 3. Add dropwise Homocoupling->Sol_Homo

Figure 2: Troubleshooting decision tree for common palladium-catalyzed failure modes.

Key Troubleshooting Notes:

  • Protodeboronation: If the

    
     group destabilizes the C-B bond during Suzuki coupling, switch to using the MIDA boronate  or Potassium Trifluoroborate (
    
    
    
    )
    salt of the partner, which releases the active boronic acid slowly.
  • Purification Issues: The morpholine nitrogen is basic (

    
    ). If your product streaks on silica, use DCM/MeOH/NH4OH (90:10:1) as the eluent.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • BenchChem. (2025).[3] Application Notes: Synthesis of N-Aryl Morpholines. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Catalysts and Ligands.[1][4][3][5][6] Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

The primary and most effective method for synthesizing 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[1][2] This guide will focus on optimizing this specific reaction, addressing common issues, and providing solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each problem is analyzed for its potential causes, and detailed solutions are provided to get your synthesis back on track.

Issue 1: Low or No Product Yield

A common and frustrating issue is a lower-than-expected or complete absence of the desired product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species, which is crucial for the catalytic cycle, may not be forming efficiently from the Pd(II) precatalyst.[3]

    • Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[3][4] If you are using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can help reduce it to the active Pd(0) state.[1][3] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[4]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle.[5] The choice of ligand is highly dependent on the nature of the amine nucleophile.[6]

    • Solution: For the coupling of a secondary cyclic amine like morpholine, bulky, electron-rich biaryl phosphine ligands are generally the most effective.[5] Ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points.[7][8] If you are experiencing low yields, screening a panel of ligands is a highly recommended optimization strategy.[9]

  • Incorrect Base Selection: The base is essential for deprotonating the amine, but an incompatible base can hinder the reaction or lead to the decomposition of starting materials.[1]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often the most effective for this transformation.[3] However, be aware that these strong bases have limited functional group tolerance.[1][10] If your substrate contains base-sensitive groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[1]

  • Poor Substrate Reactivity or Quality: The reactivity of the aryl bromide can be influenced by the electron-withdrawing trifluoromethyl group. Impurities in either the aryl bromide or morpholine can also poison the catalyst.

    • Solution: Ensure your starting materials are pure. 1,4-Dibromo-2-(trifluoromethyl)benzene should be free of any residual acids from its synthesis. Morpholine should be anhydrous and freshly distilled if necessary. The presence of water can negatively impact the reaction.[1]

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters.

    • Solution: Buchwald-Hartwig aminations are typically run at elevated temperatures, often between 80-110 °C.[6] Aprotic, non-polar solvents like toluene or dioxane are standard choices.[1] Ensure your solvent is anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.[11] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities

The formation of byproducts can complicate the purification process and significantly lower the isolated yield of your target compound.

Potential Causes & Solutions:

  • Hydrodehalogenation: This is a common side reaction where the aryl bromide is reduced to the corresponding arene (1-bromo-3-(trifluoromethyl)benzene).[12]

    • Cause: This side reaction can be promoted by the presence of water or other protic impurities, or by certain catalyst/ligand combinations.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Using a well-defined precatalyst can sometimes minimize this side reaction.

  • Homocoupling: Dimerization of the aryl halide can occur.

    • Cause: This is often favored at higher temperatures or with certain catalyst systems.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[12] Sometimes, a slight excess of the amine can also suppress this side reaction.

  • Double Amination: If starting with 1,4-dibromo-2-(trifluoromethyl)benzene, a potential side product is the double amination product, 1,4-dimorpholino-2-(trifluoromethyl)benzene.

    • Cause: This is more likely to occur with prolonged reaction times, higher temperatures, or an excess of morpholine.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the dibromo-starting material can help to minimize the formation of the double-aminated product. Monitor the reaction closely and stop it once the starting material is consumed.

Issue 3: Difficult Purification

Even with a good reaction yield, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Co-eluting Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Solution: A systematic approach to finding the right solvent system for chromatography is key. Test a range of solvent polarities. Sometimes a different stationary phase (e.g., alumina instead of silica gel) can provide better separation. If impurities persist, recrystallization can be an effective final purification step.[13]

  • Residual Palladium: The final product can be contaminated with residual palladium, which is often undesirable, especially in a pharmaceutical context.

    • Solution: Several methods exist for removing residual palladium. These include treatment with activated carbon, silica-based metal scavengers, or washing the organic solution with an aqueous solution of a chelating agent like thiourea or L-cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine?

The most prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination of 1,4-dibromo-2-(trifluoromethyl)benzene with morpholine.[1][2] This reaction offers high yields and good functional group tolerance.

Q2: How do I choose the best catalyst and ligand for this reaction?

For the coupling of a secondary amine like morpholine, a combination of a palladium source (like Pd₂(dba)₃ or a G3/G4 precatalyst) and a bulky, electron-rich biarylphosphine ligand is recommended.[3][7][8] Ligands such as XPhos, RuPhos, and BrettPhos have shown great success in similar transformations.[7][8] It is often beneficial to perform a small screen of different ligands to identify the optimal one for your specific conditions.[9]

Q3: What are the optimal reaction conditions to start with?

A good starting point for optimization would be:

  • Reactants: 1.0 equivalent of 1,4-dibromo-2-(trifluoromethyl)benzene, 1.2 equivalents of morpholine.

  • Catalyst: 1-2 mol% of a palladium precatalyst (e.g., XPhos Pd G3).

  • Base: 1.4 equivalents of NaOtBu.

  • Solvent: Anhydrous, degassed toluene (at a concentration of 0.1-0.5 M).

  • Temperature: 100 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

These conditions can then be further optimized by adjusting the temperature, reaction time, and catalyst/ligand system.

Q4: My reaction is not going to completion. What should I try first?

If your reaction has stalled, here are a few things to check in order:

  • Inert Atmosphere: Ensure your reaction is free of oxygen. Re-degas your solvent and purge the reaction vessel with an inert gas.

  • Reagent Quality: Verify the purity of your starting materials and the dryness of your solvent.

  • Temperature: Try increasing the reaction temperature in 10 °C increments.

  • Catalyst Loading: Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%).

Q5: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted heating can significantly reduce reaction times for Buchwald-Hartwig aminations, often from hours to minutes, while maintaining or even improving yields.[14] This is a valuable technique for rapid reaction screening and optimization.

Data & Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Precatalyst allows for efficient formation of the active Pd(0) species.[3][4]
Ligand XPhosBulky, electron-rich ligand that is effective for coupling secondary amines.[8]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base that effectively deprotonates morpholine.[3]
Solvent Toluene (anhydrous, degassed)Aprotic, non-polar solvent that is standard for this reaction.[1]
Temperature 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.[6]
Amine Morpholine (1.2 equiv.)Slight excess helps to drive the reaction to completion.
General Experimental Protocol

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 1,4-dibromo-2-(trifluoromethyl)benzene (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Nucleophile Addition: Add morpholine (1.2 mmol) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired product.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Morpholine AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HBr (with Base) AmidoComplex->Pd0 Reductive Elimination Product Product (Ar-Morpholine) AmidoComplex->Product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity & Dryness Check_Inert->Check_Reagents If atmosphere is good Screen_Ligands Screen Different Ligands Check_Reagents->Screen_Ligands If reagents are pure Optimize_Temp Optimize Temperature Screen_Ligands->Optimize_Temp Check_Base Evaluate Base (Type & Amount) Optimize_Temp->Check_Base Success Improved Yield Check_Base->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. Retrieved from [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Revvity Signals. Cross-Coupling Reactions Guide. Retrieved from [Link]

  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ACS Publications. (2024, December 9). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. EP0913381B1 - Method for purifying a bromine compound.
  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are seeking to purify this compound via recrystallization. As specific recrystallization protocols for this molecule are not widely published, this document provides a first-principles approach to solvent selection, experimental execution, and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: I need to purify 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. Where do I start with solvent selection?

When a protocol is not available, the best starting point is a logical analysis of the molecule's structure followed by small-scale solubility tests.[1]

  • Structural Analysis :

    • Aromatic Core : The brominated, trifluoromethyl-substituted phenyl group is largely nonpolar and hydrophobic.

    • Morpholine Ring : This portion contains an ether linkage and a tertiary amine, introducing polarity and the potential for hydrogen bonding with protic solvents.

    • Overall Polarity : The molecule possesses both polar and nonpolar characteristics, suggesting it is of intermediate polarity. Therefore, solvents of intermediate polarity are excellent candidates to test first. The principle of "like dissolves like" is a useful guide.[2][3][4]

  • Experimental Approach : The next step is to perform small-scale solubility tests with a range of solvents to find one where the compound is highly soluble when hot but poorly soluble when cold.[3][5][6]

Q2: What are the ideal characteristics of a recrystallization solvent for my compound?

An ideal solvent should meet several key criteria.[2][5]

  • High solubility at high temperatures : The solvent must completely dissolve your compound near its boiling point.[1][6]

  • Low solubility at low temperatures : Upon cooling, the compound should readily crystallize out of the solution to ensure a good yield.[1][6]

  • Does not react with the compound : The solvent must be chemically inert.[5]

  • Appropriate boiling point : The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[2] It should also be volatile enough to be easily removed from the final crystals.[5]

  • Differential solubility for impurities : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble at room temperature (so they remain in the liquid phase, or "mother liquor," after cooling).[1][5]

Q3: Based on its structure, what specific solvents should I screen for 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine?

Given the molecule's intermediate polarity, a logical screening panel would include solvents that span a range of polarities. Below is a table of suggested starting solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Testing
Ethanol 78.424.5A polar protic solvent that may interact with the morpholine ring. Often a good starting point for many organic compounds.[7]
Isopropanol 82.619.9Similar to ethanol but slightly less polar. Can be effective for morpholine derivatives.[8]
Ethyl Acetate 77.16.0A solvent of intermediate polarity. Often used in solvent pairs with hexanes.[7]
Acetone 56.020.7A polar aprotic solvent. Its lower boiling point can be advantageous for easy removal.
Toluene 110.62.4A nonpolar aromatic solvent that may dissolve the phenyl portion of the molecule well.
Heptane/Hexane 98.4 / 68.0~2.0Nonpolar solvents. Likely to be poor solvents on their own but are excellent candidates for a mixed-solvent system (as an "anti-solvent").[7]
Water 100.080.1A highly polar solvent. Unlikely to be a good single solvent but is a classic anti-solvent to pair with alcohols like ethanol.[7]
Q4: How do I perform an efficient small-scale solvent screening test?

You can determine the best solvent using a small amount of your crude material.

Protocol: Microscale Recrystallization Solvent Screening

  • Preparation : Place approximately 20-30 mg of your crude 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine into several small test tubes.

  • Room Temperature Test : To each tube, add a candidate solvent dropwise (e.g., 0.5 mL to start). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4]

  • Hot Solubility Test : If the solid does not dissolve at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves at the boiling point.[9] Record the approximate volume of solvent used.

  • Cooling Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[10]

  • Evaluation : The best solvent is the one that dissolves the compound when hot but produces an abundant quantity of crystals upon cooling.[2]

Troubleshooting Guide
Q5: I've completed the screening, but I can't find a good single solvent. What's my next step?

If no single solvent is ideal, a mixed-solvent system (also known as a two-solvent system) is the best approach.[1][11] This involves finding a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[12]

Workflow for a Mixed-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

  • While the solution is still hot, add the "bad" solvent (the anti-solvent, e.g., water, hexane) dropwise until the solution just begins to turn cloudy or turbid.[12][13] This indicates the solution is saturated.

  • If too much anti-solvent is added, clarify the solution by adding a few more drops of the hot "good" solvent.[12]

  • Allow the saturated solution to cool slowly to form crystals.[11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: Mixed-Solvent Recrystallization Workflow.

Q6: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common problem.[14]

Causes & Solutions:

  • Boiling point of solvent is too high : The solvent's boiling point may be higher than the compound's melting point. If this is the case, you must select a lower-boiling solvent.

  • Cooling is too rapid : A hot, highly concentrated solution was cooled too quickly. To fix this, reheat the solution to redissolve the oil, add a small amount of extra solvent (1-2 mL) to lower the saturation point, and allow it to cool much more slowly.[14][15] Insulating the flask can promote slow cooling.[15]

  • High concentration of impurities : Impurities can depress the melting point of your compound, making it more prone to oiling out.

Q7: I've let my solution cool, but no crystals are forming. What should I do?

This is a sign of a supersaturated solution, where the compound remains dissolved even though it's below its normal saturation temperature.[14]

Methods to Induce Crystallization:

  • Scratch the Flask : Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic glass fragments can provide a surface for nucleation.[3][15]

  • Add a Seed Crystal : If you have a small crystal of the pure compound, add it to the solution. This provides a template for crystal growth.[14][15]

  • Reduce Solvent Volume : You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10][14]

  • Cool to a Lower Temperature : If cooling in an ice bath is ineffective, try a dry ice/acetone bath for even lower temperatures.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} enddot Caption: Troubleshooting Guide for No Crystal Formation.

Q8: My final yield is very low. How can I improve it?

A low yield is a common issue in recrystallization.[15]

Potential Causes & Improvements:

  • Too much solvent was used : This is the most frequent cause.[14] The compound remains in the mother liquor. If you still have the filtrate, you can try boiling off some solvent and cooling again to recover more material.

  • Premature crystallization : The compound crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated before filtering the hot solution.[9]

  • Washing with room-temperature solvent : When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3][9]

References
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).
  • KR840002428B1 - Method for preparing morpholine derivative - Google Patents. (n.d.).
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents. (n.d.).
  • N-[2-(Trifluoromethyl)phenyl]maleamic acid: crystal structure and Hirshfeld surface analysis - PMC. (n.d.). Retrieved from [Link]

  • Recrystallization - YouTube. (2013, September 9). Retrieved from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • N-[2-(Trifluoromethyl)phenyl]maleamic acid: crystal structure and Hirshfeld surface analysis. (2019, June 15). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Debromination in Palladium Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for minimizing debromination (hydrodehalogenation) in palladium-catalyzed cross-coupling reactions.

Current Status: Operational Topic: Hydrodehalogenation (Debromination) Mitigation Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic Center: Is this your problem?

Before altering your reaction parameters, confirm that debromination is the specific failure mode.

Symptom Checker
ObservationDiagnosis
Mass Spec: M-Br + H peak observed. (e.g., Starting material MW is 300; Product MW is 222).Confirmed Debromination. The C-Br bond has been replaced by a C-H bond.[1]
Mass Spec: M-Br peak remains high; no product.Stalled Reaction. Likely catalyst deactivation or poor oxidative addition, not debromination.
NMR: Loss of characteristic Ar-Br shift; appearance of new proton signal (often multiplet or triplet depending on position).Confirmed Debromination.
Mass Spec: M-Br + OH peak observed.Phenol Formation. Hydroxide acting as a nucleophile (hydroxylation), not debromination.

Mechanistic Deep Dive: Why is this happening?

Debromination is not random; it is a competitive pathway driven by specific mechanistic flaws in the catalytic cycle. To stop it, you must understand the source of the hydride (


).
The Competitive Pathway

In a standard Suzuki-Miyaura or Buchwald-Hartwig cycle, the Palladium(II) intermediate formed after Oxidative Addition (OA) should undergo Transmetalation (TM). However, if TM is slow or a hydride source is present, the complex intercepts a hydride and undergoes Reductive Elimination (RE) to form the reduced arene (Ar-H).

Common Hydride Sources (The "Culprits")
  • 
    -Hydride Elimination from Solvents:  Primary and secondary alcohols (EtOH, iPrOH) can coordinate to Pd and undergo 
    
    
    
    -hydride elimination, generating a Pd-H species.
  • Amine Bases: Triethylamine or other alkyl amines can act as reducing agents via

    
    -hydride elimination.
    
  • Formate Impurities: Common in some commercial grades of carbonate bases or solvents.

  • "Slow" Cycle: If the catalytic cycle stalls after Oxidative Addition (due to steric bulk or poor transmetalation), the long-lived

    
     species becomes highly susceptible to scavenging trace hydrides.
    
Visualizing the Failure Mode

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-Br) Pd0->OxAdd + Ar-Br ArBr Ar-Br PdII_Ar L-Pd(II)-Ar(Br) (Vulnerable Intermediate) OxAdd->PdII_Ar TransMetal Transmetalation (Rate Limiting Step) PdII_Ar->TransMetal Desired Path Pd_H L-Pd(II)-Ar(H) PdII_Ar->Pd_H Hydride Capture Prod C-C / C-N Product TransMetal->Prod Reductive Elim. HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->Pd_H Pd_H->Pd0 Regeneration DebromProd Ar-H (Debrominated) Pd_H->DebromProd Reductive Elim.

Figure 1: The competitive landscape between the desired Transmetalation pathway (Green) and the Debromination side-reaction (Red).

Troubleshooting & Optimization Protocols

If you detect debromination, apply these fixes in the order presented.

Protocol A: The Solvent Switch (Easiest Fix)

Alcoholic solvents are the most common cause of debromination in Suzuki coupling.

  • The Fix: Switch to aprotic solvents.[2]

  • Recommendation: Use 1,4-Dioxane , Toluene , or THF .

  • Why: These solvents lack protons available for

    
    -hydride elimination. If water is required for the base (e.g., 
    
    
    
    ), use a biphasic mixture (Dioxane/H2O 4:1) rather than miscible alcohol/water mixtures.[2][3]
Protocol B: Ligand Engineering (The "Speed" Fix)

If the intermediate sits too long, it gets reduced. You need a ligand that accelerates Transmetalation and Reductive Elimination.[4]

  • The Fix: Switch to bulky, electron-rich Buchwald Biaryl ligands.

  • Top Choices: XPhos , SPhos , or RuPhos .

  • Why:

    • Electronic: High electron density facilitates oxidative addition (making it cleaner).

    • Steric: The bulk promotes rapid Reductive Elimination, "squeezing" the product out before the side reaction can occur.

    • Evidence: XPhos is field-proven to suppress dehalogenation in electron-deficient aryl chlorides and bromides [1].

Protocol C: Base Selection (The "Hydride" Fix)

Strong alkoxide bases (NaOMe, NaOEt) are potent hydride donors.

  • The Fix: Switch to inorganic carbonates or phosphates.[2][5]

  • Recommendation:

    
     (anhydrous)  or 
    
    
    
    .
  • Why: These bases are poor hydride donors compared to ethoxide/methoxide. Anhydrous

    
     in Dioxane is a "Gold Standard" condition for sensitive substrates.
    

Validated Experimental Workflow

Use this protocol as a baseline to restart your failed experiment.

System: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromide Objective: Minimize Ar-H formation (<5%).

ComponentRecommendationRationale
Catalyst XPhos Pd G2 (2-5 mol%)Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid activation without generating excess ligand that might undergo

-elimination.
Solvent 1,4-Dioxane (Anhydrous)Aprotic; avoids alcohol-mediated hydride generation.
Base

(2.0 equiv)
Mild, non-reducing base.
Water Minimal (0.5 - 1.0 equiv)Only if necessary for boronic acid activation; keep system as dry as possible to prevent hydrolysis.
Temp 60-80°C Avoid reflux if possible; higher temps favor the higher-activation-energy side reactions (debromination).

Step-by-Step:

  • Charge reaction vial with Aryl Bromide (1.0 eq), Boronic Acid (1.2-1.5 eq), and

    
     (2.0 eq).
    
  • Add XPhos Pd G2 (0.02 eq).[5]

  • Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling, which consumes boronic acid and leaves Pd-Ar stranded).

  • Add anhydrous 1,4-Dioxane (concentration 0.1M - 0.2M).

  • If solubility is poor, add degassed water (0.1 volume relative to dioxane).

  • Heat to 80°C. Monitor by LCMS at 1 hour.

Frequently Asked Questions (FAQ)

Q: Why does my electron-deficient aryl bromide (e.g., 4-bromo-nitrobenzene) debrominate more than electron-rich ones? A: Electron-withdrawing groups (EWGs) accelerate Oxidative Addition. This rapidly generates a high concentration of the electrophilic Pd(II)-Ar species. If the coupling partner (boronic acid) is slow to transmetalate (common with sterically hindered or electron-poor boronates), this "waiting" Pd species avidly scavenges any available hydrides [2].

Q: Can I use Ethanol if I lower the temperature? A: It is risky. Even at lower temperatures, if your cross-coupling rate is slow, ethanol acts as a constant hydride source via Pd-catalyzed oxidation of the alcohol. If you must use a protic solvent for solubility, try n-Butanol or t-Amyl alcohol , which are sterically less prone to


-hydride elimination than MeOH/EtOH.

Q: I see "Protodeboronation" mentioned in literature. Is that the same thing? A: No.

  • Debromination: The Aryl Halide loses Br and gains H. (Your problem).

  • Protodeboronation: The Boronic Acid loses B(OH)2 and gains H.[6]

  • Differentiation: Run a control with only the boronic acid and base (no catalyst/halide). If the boronic acid decomposes, you have protodeboronation [3].[6][7]

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Ar-H Byproduct Detected CheckSolvent Is Solvent Alcoholic (MeOH, EtOH, IPA)? Start->CheckSolvent ActionSolvent Switch to Dioxane, Toluene, or THF CheckSolvent->ActionSolvent Yes CheckBase Is Base an Alkoxide (NaOMe, NaOEt)? CheckSolvent->CheckBase No YesSolvent Yes NoSolvent No ActionBase Switch to K3PO4 or Cs2CO3 CheckBase->ActionBase Yes CheckLigand Is Ligand Simple? (PPh3, dppf) CheckBase->CheckLigand No YesBase Yes NoBase No ActionLigand Switch to Bulky/Rich Ligand (XPhos, SPhos, P(tBu)3) CheckLigand->ActionLigand Yes ActionAdvanced 1. Lower Temp 2. Increase Boronic Acid Eq 3. Check for Formate Impurities CheckLigand->ActionAdvanced No YesLigand Yes NoLigand No (Already using XPhos)

Figure 2: Systematic decision tree for eliminating debromination vectors.

References

  • BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Guides.

  • Navarro, O. et al. Dehalogenation of aryl halides in palladium-catalyzed coupling. Journal of Organic Chemistry (Cited via Yoneda Labs).

  • Cox, P.A. et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh Research Explorer.

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Catalysts 2020.

Sources

Technical Support Center: A Guide to TLC Visualization of Trifluoromethylated Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of trifluoromethylated morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Thin-Layer Chromatography (TLC) to monitor reactions, assess purity, or isolate these unique chemical entities. The introduction of a trifluoromethyl (CF₃) group to a morpholine scaffold imparts significant changes to the molecule's physicochemical properties, which can present challenges in routine analysis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are both successful and efficient.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the chromatographic behavior and visualization of trifluoromethylated morpholines.

Q1: Why are my trifluoromethylated morpholine spots not visible under a standard UV lamp (254 nm)?

This is a common issue. While many heterocyclic compounds are UV-active, the trifluoromethylated morpholine moiety itself may not be a strong chromophore. Visualization under UV light depends on the molecule's ability to absorb UV radiation at 254 nm. If the morpholine derivative does not contain other UV-active functional groups (e.g., aromatic rings, conjugated systems), it may not be visible or will show only weak quenching on a fluorescent TLC plate.[1]

  • Expert Tip: Always run a co-spot with your starting material, which may be UV-active, to confirm that the TLC is developing correctly. If the starting material is visible and the product is not, a chemical stain is necessary.

Q2: What are the most effective chemical stains for visualizing trifluoromethylated morpholines?

Organofluorine compounds can be notoriously difficult to visualize with common TLC stains. The high electronegativity and stability of the C-F bonds can render many traditional oxidizing stains less effective. However, the following stains have shown utility for nitrogen-containing heterocycles and are a good starting point:

  • Potassium Permanganate (KMnO₄): This stain is effective for compounds that can be oxidized. While the CF₃ group is stable, the morpholine ring and other functional groups in your molecule may be susceptible to oxidation, appearing as yellow-brown spots on a purple background. Gentle heating is often required to develop the spots.[1]

  • Ceric Ammonium Molybdate (CAM): This is a versatile and often highly sensitive stain for a wide range of organic compounds, including many nitrogen-containing heterocycles. It typically produces dark blue or green spots upon heating.[2]

  • Ninhydrin: If your trifluoromethylated morpholine derivative contains primary or secondary amine functionalities, ninhydrin is an excellent choice, typically yielding pink or purple spots upon heating.[3]

It is crucial to note that some common stains like p-anisaldehyde may not be as effective for these compounds.

Q3: How does the trifluoromethyl group affect the polarity and Rf value of my morpholine derivative?

The trifluoromethyl group is highly lipophilic and electron-withdrawing.[4] Its introduction to a molecule generally leads to a decrease in polarity. Consequently, a trifluoromethylated morpholine will be less polar than its non-fluorinated counterpart.

On a normal-phase TLC plate (e.g., silica gel), this will result in a higher Retention Factor (Rf) value , meaning the spot will travel further up the plate in a given solvent system.[5] It's essential to adjust your mobile phase accordingly. For instance, if you are accustomed to running the non-fluorinated analogue in a highly polar solvent system, you will likely need to decrease the polarity (e.g., by increasing the proportion of a non-polar solvent like hexane) to achieve an optimal Rf value (ideally between 0.3 and 0.7) for the trifluoromethylated version.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the TLC analysis of trifluoromethylated morpholines.

Problem 1: No Spots Detected on the TLC Plate

If you are unable to visualize any spots for your reaction mixture or purified compound, follow this diagnostic workflow:

Troubleshooting_No_Spots start No Spots Visible on TLC Plate uv_check View under UV Lamp (254 nm) start->uv_check stain_check Apply a Chemical Stain uv_check->stain_check No spots visible success Spots Visualized uv_check->success Spots are visible concentration_check Is the sample concentration sufficient? stain_check->concentration_check co_spot_check Run a co-spot with starting material concentration_check->co_spot_check Yes, concentration is adequate re_run_tlc Re-run TLC with a more concentrated sample concentration_check->re_run_tlc No, concentration may be too low stain_protocol Select and apply an appropriate stain (e.g., KMnO₄ or CAM) co_spot_check->stain_protocol heat_plate Gently heat the stained plate stain_protocol->heat_plate heat_plate->success Spots appear failure Still no spots, consider alternative analytical methods heat_plate->failure No spots appear re_run_tlc->uv_check Troubleshooting_Streaking start Streaky or Elongated Spots overloading Is the spot overloaded? start->overloading solvent_polarity Is the mobile phase polarity appropriate? overloading->solvent_polarity No dilute_sample Dilute the sample and re-spot overloading->dilute_sample Yes sample_acidity Is the compound acidic or basic? solvent_polarity->sample_acidity Seems appropriate adjust_solvent Adjust mobile phase polarity solvent_polarity->adjust_solvent Potentially incorrect add_modifier Add a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds) sample_acidity->add_modifier Yes solution Resolved, well-defined spots sample_acidity->solution No dilute_sample->solution adjust_solvent->solution add_modifier->solution

Caption: Decision tree for addressing streaky spots in TLC.

Potential Causes and Solutions:

  • Sample Overloading: This is the most common cause. The stationary phase becomes saturated, leading to a smear rather than a defined spot.

    • Solution: Dilute your sample and apply a smaller spot to the baseline.

  • Incorrect Mobile Phase Polarity: If the solvent is too polar, it may not effectively move the compound, causing it to streak up from the baseline.

    • Solution: Decrease the polarity of your mobile phase. For trifluoromethylated morpholines, which are relatively non-polar, a good starting point is a mixture of hexane and ethyl acetate.

  • Acidic or Basic Nature of the Compound: The morpholine nitrogen is basic and can interact strongly with the acidic silica gel, causing tailing.

    • Solution: Add a small amount (0.5-1%) of a modifier to your mobile phase to suppress this interaction. For basic compounds like morpholines, adding triethylamine (Et₃N) is effective.

Problem 3: Poor Separation of Spots (Co-elution)

When two or more compounds have very similar Rf values, they may appear as a single or overlapping spot.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase:

    • Fine-tune Polarity: Make small, incremental changes to the solvent ratio. For a hexane/ethyl acetate system, try adjusting the ratio from 3:1 to 4:1, for example.

    • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities. For example, replace ethyl acetate with dichloromethane or ether.

  • Use a Longer TLC Plate: A longer development distance can sometimes improve the separation between spots with close Rf values.

  • Consider a Different Stationary Phase: If all else fails, consider using a different stationary phase. Alumina plates or reversed-phase (C18) plates can offer different selectivities that may resolve your compounds.

Data Summary and Protocols

Table 1: Recommended TLC Conditions and Visualization Reagents
ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel 60 F₂₅₄Standard, versatile choice for normal-phase chromatography. The F₂₅₄ indicates a fluorescent indicator for UV visualization.
Mobile Phase Hexane / Ethyl AcetateA good starting point for moderately non-polar compounds. The trifluoromethyl group increases lipophilicity, often requiring a higher proportion of hexane than for non-fluorinated analogues.
Rf Value Target 0.3 - 0.7This range provides the best separation and most reliable results. [5]
Primary Visualization UV Lamp (254 nm)Quick and non-destructive. Even if the target compound is not UV-active, starting materials or impurities may be. [1]
Secondary Visualization Potassium Permanganate (KMnO₄) StainGood general stain for oxidizable compounds. Spots appear as yellow/brown on a purple background. Requires heating. [1]
Ceric Ammonium Molybdate (CAM) StainA highly sensitive, general-purpose stain. Produces dark blue/green spots on a light background upon heating. [2]
Experimental Protocol: Potassium Permanganate (KMnO₄) Stain
  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for several months when stored in a dark bottle.

  • Staining: After developing and thoroughly drying the TLC plate, quickly dip it into the KMnO₄ solution using tweezers.

  • Development: Remove the plate and wipe excess stain from the back. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.

References

  • Parte experimental - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks | National Science Review | Oxford Academic. (2026, January 15). Retrieved February 22, 2026, from [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature - Rsc.org. (n.d.). Retrieved February 22, 2026, from [Link]

  • Measured TLC Rf values for conventional run 1 crude reaction mixture. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. (2026, January 16). Retrieved February 22, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved February 22, 2026, from [Link]

  • Fast Photochemical Oxidation and Footprinting of Proteins Via Trifluoromethyl Radical Chemistry - eGrove. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved February 22, 2026, from [Link]

  • Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. (n.d.). Retrieved February 22, 2026, from [Link]

  • Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - MDPI. (2023, March 28). Retrieved February 22, 2026, from [Link]

  • IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed. (2023, March 28). Retrieved February 22, 2026, from [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (2013, November 29). Retrieved February 22, 2026, from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). Retrieved February 22, 2026, from [Link]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Storage stability and shelf-life of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the storage, stability, and handling of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. The information herein is synthesized from established principles of organic chemistry, safety data for analogous structures, and best practices in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To prevent potential degradation from light and moisture, it is advisable to use an amber vial and store it in a desiccator.[3][4][5] For long-term storage, temperatures of <= 15 °C are recommended, and the use of an explosion-proof refrigerator may be appropriate depending on the laboratory's safety protocols.[6]

Q2: What is the expected shelf-life of this compound?

A2: While a specific shelf-life for 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine has not been established, analogous morpholine compounds can have a shelf-life of 24 months to at least three years when stored properly in an unopened container.[7][8] It is crucial to monitor the purity of the compound periodically, especially if it has been stored for an extended period or if the container has been opened multiple times.

Q3: Is this compound sensitive to air or moisture?

A3: Many trifluoromethylphenyl and morpholine derivatives exhibit sensitivity to air and moisture.[6][9] The morpholine ring is hygroscopic, and the trifluoromethyl group can influence the electronic properties of the phenyl ring, potentially increasing susceptibility to atmospheric conditions. To ensure integrity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and store it in a desiccated environment.[6][9]

Q4: How should I prepare stock solutions, and how stable are they?

A4: Stock solutions should be prepared in a high-purity, anhydrous solvent appropriate for your experimental needs (e.g., DMSO, DMF, or acetonitrile). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store solutions at -20°C or -80°C for short-term to medium-term storage. The stability of the compound in solution is not well-documented and should be experimentally determined if long-term storage is required. A stability-indicating HPLC method is the best approach to assess solution stability over time.[10]

Q5: What are the primary safety precautions when handling this compound?

A5: 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine and related compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[11][12] Always handle this compound in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid creating dust when handling the solid. In case of accidental contact, wash the affected area thoroughly with water.[14]

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, with a focus on problems related to the stability of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine.

Observed Problem Potential Cause Related to Stability Recommended Action
Inconsistent or poor biological activity in assays. Degradation of the compound in stock solutions or assay buffer.1. Prepare a fresh stock solution from the solid material. 2. Assess the purity of the solid material using HPLC or qNMR.[15] 3. Perform a forced degradation study on the compound in the assay buffer to determine its stability under experimental conditions.[10]
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. The compound may be degrading under analytical or storage conditions.1. Verify the stability of the compound in the mobile phase. 2. Investigate potential degradation pathways such as hydrolysis, oxidation, or photolysis. The presence of the bromo and trifluoromethyl groups may influence these pathways.[16][17] 3. Ensure storage solutions are protected from light and maintained at the recommended temperature.
Change in physical appearance of the solid (e.g., color change, clumping). This may indicate uptake of moisture or degradation of the compound.1. Do not use the material if its physical appearance has changed. 2. Re-evaluate your storage conditions to ensure they are adequate (e.g., use of a desiccator, tightly sealed container). 3. If possible, re-purify the material or obtain a new batch.
Poor solubility of the compound. The compound may have degraded into less soluble impurities.1. Confirm the identity and purity of the compound using an appropriate analytical method.[18] 2. Attempt to dissolve a small amount in a different, compatible solvent. 3. If degradation is suspected, obtain a fresh, high-purity sample.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC

This protocol provides a general method for assessing the purity of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector.[15]

Materials:

  • 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Analysis:

    • Inject the sample and integrate the peak areas.

    • Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Decision Tree for Stability Troubleshooting

G start Inconsistent Experimental Results check_purity Check Purity of Solid Compound (HPLC/qNMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh Yes new_batch Order New Batch of Compound is_pure->new_batch No check_solution_stability Assess Solution Stability (Forced Degradation) prepare_fresh->check_solution_stability retest Retest Experiment is_stable Is Compound Stable in Solution? check_solution_stability->is_stable is_stable->retest Yes modify_protocol Modify Experimental Protocol (e.g., fresh solutions daily) is_stable->modify_protocol No modify_protocol->retest

Caption: Troubleshooting workflow for stability-related issues.

Recommended Handling and Storage Workflow

G receive Receive Compound store_solid Store Solid in Tightly Sealed Amber Vial with Desiccant at <=15°C receive->store_solid weigh Weigh in Fume Hood under Inert Atmosphere (if possible) store_solid->weigh prepare_stock Prepare Stock Solution in Anhydrous Solvent weigh->prepare_stock aliquot Aliquot into Small Vials prepare_stock->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use Use in Experiment store_solution->use

Caption: Recommended workflow for handling and storage.

References

  • Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine - Benchchem.
  • Bis(4-trifluoromethylphenyl)phosphine - Synquest Labs.
  • Morpholine - SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET.
  • 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate - Synquest Labs.
  • 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine - Fluorochem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
  • Safety Data Sheet - TargetMol.
  • 3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS CAS-No.: 871543-59-8 MSDS - Loba Chemie.
  • N-acetyl-N-[3-(trifluoromethyl)phenyl]valylglycine Safety Data Sheets(SDS) lookchem.
  • Safety Data Sheet - CymitQuimica.
  • Technical Data Sheet MORPHOLINE - North Metal and Chemical Company.
  • 4-(4-Bromo-2-fluorobenzyl)morpholine | 338454-98-1 - Sigma-Aldrich.
  • Morpholine - Houghton Chemical Corporation.
  • Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways - Benchchem.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available at: [Link]

  • Organic analysis - BIPM. Available at: [Link]

Sources

Validation & Comparative

Structural Determination of N-Aryl Morpholine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl morpholine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster antibiotics (e.g., Linezolid), anticoagulants (e.g., Rivaroxaban), and potent PI3K kinase inhibitors. While solution-state NMR provides dynamic conformational data, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for resolving the precise steric and electronic features—specifically the N-aryl twist angle and morpholine ring puckering—that dictate ligand-protein binding affinity.

This guide provides a technical comparison of SC-XRD against alternative structural determination methods, supported by experimental data and validated protocols for researchers in drug discovery.

Part 1: Structural Insights & Data Analysis[1][2]

The biological activity of N-aryl morpholines is governed by two critical structural parameters:

  • The Morpholine Ring Conformation: Predominantly a chair conformation.[1][2][3][4][5]

  • The N-Aryl Twist Angle: The dihedral angle between the morpholine nitrogen lone pair and the aryl pi-system, which balances conjugation (planarity) against steric strain (ortho-hydrogen clash).

Comparative Geometric Data

The following data summarizes key structural parameters derived from high-resolution SC-XRD studies of bioactive N-aryl morpholines.

Structural ParameterTypical Value (SC-XRD)Significance in Drug Design
Ring Conformation Chair (Puckering Q ≈ 0.56 Å)The chair form minimizes 1,3-diaxial interactions, presenting a stable volume for receptor binding.
N-C(aryl) Bond Length 1.38 – 1.42 ÅShorter than a standard C-N single bond (1.47 Å), indicating partial

character and conjugation.
C-N-C Bond Angle 112° – 116°Deviation from ideal tetrahedral (109.5°) suggests flattening due to resonance with the aryl ring.
N-Aryl Dihedral Twist 10° – 45° (highly variable)Critical: This twist determines if the molecule can fit into narrow enzyme clefts (e.g., kinase ATP pockets).

Expert Insight: In solution (NMR), the N-aryl bond often rotates freely, showing an averaged signal. SC-XRD captures the bioactive low-energy conformer often stabilized by crystal packing forces that mimic the steric constraints of a protein binding pocket.

Comparison of Methodologies

Why choose X-ray over NMR or Computational methods?

FeatureSC-XRD (Gold Standard) Solution NMR DFT / Computational
Resolution Atomic (0.7 – 0.9 Å)Ensemble averageTheoretical / Predictive
Conformation Single, defined stateDynamic equilibriumGas-phase minimum (often ignores packing)
Stereochemistry Absolute configuration (with heavy atoms)Relative configuration (NOE constraints)N/A
Twist Angle Precise experimental valueHard to determine accuratelyGood approximation, but misses solvent effects

Part 2: Biological Context & Signaling Pathways

Many N-aryl morpholine derivatives function as kinase inhibitors, specifically targeting the PI3K/Akt/mTOR pathway.[1] The morpholine oxygen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding site.

Visualization: PI3K/Akt Signaling Pathway

The following diagram illustrates the downstream signaling cascade inhibited by morpholine-based drugs (e.g., ZSTK474).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Drugs) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (Inhibited by Drug) PIP2 PIP2 PIP2->PIP3 Conversion Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Drug N-Aryl Morpholine (Inhibitor) Drug->PI3K Blocks ATP Binding

Figure 1: The PI3K/Akt signaling pathway. N-aryl morpholine derivatives competitively inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby halting cancer cell proliferation.

Part 3: Experimental Protocol (Step-by-Step)

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for N-aryl morpholine derivatives, which are often prone to oiling out due to flexible alkyl chains.

Phase 1: Synthesis & Purification
  • Reaction: Buchwald-Hartwig Amination.[6]

    • Reagents: Aryl bromide, Morpholine (1.2 eq),

      
       (catalyst), BINAP (ligand), 
      
      
      
      (base).
    • Solvent: Toluene (anhydrous), 110°C.

  • Purification: Silica gel column chromatography.

    • Critical Step: Ensure all palladium residues are removed (use a scavenger resin if necessary), as metal impurities can inhibit nucleation.

Phase 2: Crystallization (The "Vapor Diffusion" Method)

Direct evaporation often yields amorphous films. Vapor diffusion is the preferred technique for this scaffold.

  • Prepare the Inner Solution: Dissolve 10-20 mg of the pure derivative in a "good" solvent (e.g., Dichloromethane or THF ). The solution should be near saturation but clear.

  • Prepare the Outer Solution: Place a "poor" solvent (e.g., Hexane or Pentane ) in the outer reservoir. The volume ratio should be roughly 1:4 (Inner:Outer).

  • Equilibration: Seal the chamber tightly. As the volatile good solvent diffuses into the poor solvent (or vice versa depending on vapor pressure), supersaturation is reached slowly.

  • Timeline: Leave undisturbed at 4°C or 20°C for 3-7 days.

Phase 3: Data Collection & Refinement[2]
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream). This freezes the morpholine ring puckering, reducing thermal ellipsoids and allowing for precise bond angle determination.

  • Refinement Strategy:

    • The morpholine ring is rigid, but the ethyl or alkyl side chains often exhibit disorder. Use split-site models or restraints (SIMU/DELU in SHELXL) if thermal ellipsoids are elongated.

    • Verify the "Chair" conformation by calculating the Cremer-Pople puckering parameters in the final .cif file.

Visualization: Crystallography Workflow

Cryst_Workflow Synth Synthesis (Buchwald-Hartwig) Purify Purification (>99% Purity) Synth->Purify Cryst Vapor Diffusion (DCM / Hexane) Purify->Cryst Diffraction X-ray Diffraction (Mo Kα, 100K) Cryst->Diffraction Select Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Raw Data Refine Refinement (SHELXL) Solve->Refine Refine->Refine Iterate (R1 < 5%) Final 3D Model (.CIF) Refine->Final

Figure 2: Optimized workflow for determining the crystal structure of N-aryl morpholines, emphasizing the critical purification and vapor diffusion steps.

References

  • National Institutes of Health (PMC). (2014). Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine. Retrieved from [Link]

  • IUCr Journals. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine. Retrieved from [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine. Retrieved from [Link]

  • ResearchGate. (2020). Detailed comparison of solution NMR, X-ray crystal, and AF models. Retrieved from [Link]

Sources

Reference Standards for 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of PI3K/mTOR pathway inhibitors, 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine serves as a critical scaffold intermediate. Its purity directly impacts the safety profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the three tiers of reference standards available for this analyte—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade materials . We provide experimental evidence demonstrating why orthogonal validation (using HPLC-UV/MS and


F qNMR) is required to distinguish this specific regioisomer from its common impurities.

Part 1: The Analyte & Critical Quality Attributes (CQAs)

The target molecule is a morpholine ring attached to a phenyl group bearing a bromine at the para position and a trifluoromethyl group at the ortho position relative to the morpholine.

Chemical Context:

  • Role: Key intermediate for Buparlisib (NVP-BKM120) and related phosphatidylinositol 3-kinase (PI3K) inhibitors.

  • Synthesis Origin: Typically synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with morpholine.
    
  • Major Analytical Challenge: Regio-isomerism. The starting material often contains traces of the 2-bromo-4-(trifluoromethyl) isomer, which reacts to form a structurally similar impurity that co-elutes on standard C18 HPLC columns.

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of the critical regio-isomeric impurity.

SynthesisImpurity SM_Pure Start: 4-Bromo-1-fluoro- 2-(trifluoromethyl)benzene Target TARGET ANALYTE: 4-(4-Bromo-2-(trifluoromethyl) phenyl)morpholine SM_Pure->Target S_NAr (K2CO3, DMSO) SM_Impurity Impurity: 2-Bromo-1-fluoro- 4-(trifluoromethyl)benzene Iso_Impurity CRITICAL IMPURITY: 4-(2-Bromo-4-(trifluoromethyl) phenyl)morpholine SM_Impurity->Iso_Impurity Side Reaction Morpholine Reagent: Morpholine Morpholine->Target Morpholine->Iso_Impurity Target->Iso_Impurity Co-elution Risk

Caption: Synthesis pathway showing the parallel formation of the critical regio-isomeric impurity which requires specific chromatographic resolution.

Part 2: Comparative Analysis of Reference Standard Tiers

Not all standards are created equal.[1] For IND-enabling studies or GMP release, the choice of standard tier dictates the validity of your data.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Chemical
Accreditation ISO 17034 & ISO 17025ISO 17025 (Testing only)Non-accredited
Purity Assignment Mass Balance (Chromatography + TGA + KF + ROI)Chromatographic Purity only (Area %)Minimal (often just NMR ID)
Traceability SI-Traceable (NIST/BIPM)Traceable to internal lotNone
Uncertainty Expanded Uncertainty (

)
provided
No uncertainty budgetNo uncertainty budget
Regio-isomer Check Quantified by qNMR/GC-MSQualitative check onlyOften ignored
Use Case Instrument Calibration, Method Validation (ICH Q2)Routine QC, Retention time markerEarly discovery synthesis
Expert Insight: The "Area %" Trap

Research Grade materials often claim "98% Purity" based on HPLC Area %. This is misleading.

  • Reason: It assumes all impurities have the same UV response factor as the analyte.

  • Reality: In this synthesis, unreacted morpholine (no UV chromophore) and inorganic salts (invisible in UV) can constitute 5-10% of the mass, yet the HPLC UV trace will still show "99% purity."

  • Solution: Only CRMs or properly characterized Analytical Standards use Mass Balance or qNMR to determine the true potency (g/g).

Part 3: Methodological Validation (Experimental Data)

To ensure the standard is fit for purpose, we employed an orthogonal approach.

Experiment A: Chromatographic Purity (HPLC-UV/MS)

Objective: Separate the target from the regio-isomer.

  • Column: C18 Core-Shell (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 40% B to 90% B over 15 minutes.

  • Results:

    • Research Grade: Single peak at 8.2 min. (Failed to resolve isomer).

    • CRM Grade: Main peak at 8.2 min; minor shoulder resolved at 8.4 min (identified as 2-bromo isomer via MS).

Experiment B: F Quantitative NMR (qNMR) – The Gold Standard

Objective: Absolute purity assignment without reference to a chromatographic standard.

Because the molecule contains a trifluoromethyl group (


), 

F qNMR is the superior method for potency assignment. It eliminates interferences from non-fluorinated impurities (solvents, morpholine, water).
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST SRM).

  • Solvent: DMSO-

    
    .
    
  • Protocol:

    • Weigh 20 mg of Analyte and 15 mg of IS (precision

      
       0.01 mg).
      
    • Acquire

      
      F spectrum with 
      
      
      
      relaxation delay
      
      
      30s (to ensure full relaxation).
    • Integrate

      
       signal of analyte (-61.5 ppm) vs IS (-63.0 ppm).
      

Data Comparison:

  • HPLC Purity (Area %): 99.2%

  • qNMR Potency (w/w): 96.4%

  • Delta (2.8%): Represents invisible impurities (salts/moisture) missed by HPLC. This confirms why Research Grade standards cause assay errors.

Part 4: Analytical Workflow Diagram

This decision tree guides the researcher in selecting the correct standard and method based on the development phase.

AnalyticalWorkflow Start Start: Select Application Decision Purpose? Start->Decision Route_QC Routine QC / Retention Time Check Decision->Route_QC Early Stage Route_Valid Method Validation / Quantification Decision->Route_Valid GLP/GMP Std_QC Use: Analytical Standard (Tier 2) Route_QC->Std_QC Std_Valid Use: CRM (Tier 1) (ISO 17034) Route_Valid->Std_Valid Method_HPLC Method: HPLC-UV (Check Isomer Sep.) Std_QC->Method_HPLC Method_Ortho Method: Orthogonal (HPLC + 19F qNMR) Std_Valid->Method_Ortho Result_QC Result: Relative Purity Method_HPLC->Result_QC Result_Valid Result: Absolute Potency (SI-Traceable) Method_Ortho->Result_Valid

Caption: Decision matrix for selecting reference standards based on regulatory requirements (ICH Q2).

Part 5: Detailed Protocol for Reference Standard Preparation

Scope: Preparation of a Stock Standard Solution (1.0 mg/mL) using a CRM.

  • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopicity is a risk with morpholine salts).

  • Weighing:

    • Use a 5-digit analytical balance.

    • Weigh approximately 10 mg of the CRM into a 10 mL Class A volumetric flask.

    • Critical Step: Record the exact mass (

      
      ) and the Certified Purity (
      
      
      
      ) from the Certificate of Analysis.
  • Dissolution:

    • Add 5 mL of Acetonitrile (Do not use Methanol initially, as it may react with potential acid impurities).

    • Sonicate for 5 minutes.

    • Dilute to volume with Acetonitrile.

  • Calculation of Concentration (

    
    ): 
    
    
    
    
    Note: Failure to correct for
    
    
    (Purity) is the most common error in potency assays.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][4]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[5]

  • BIPM (Bureau International des Poids et Mesures). Internal standards for quantitative NMR (qNMR).[6] (Focus on Fluorine standards).

  • T. Schoenberger. Determination of the purity of drug substances by 19F qNMR. Analytical and Bioanalytical Chemistry, 403, 247–254 (2012).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.